Pamabrom
Description
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-methylpropan-1-ol;8-bromo-1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4O2.C4H11NO/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14;1-4(2,5)3-6/h1-2H3,(H,9,10);6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATOTUUBRFJHZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209397 | |
| Record name | Pamabrom [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606-04-2 | |
| Record name | Pamabrom | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=606-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pamabrom [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pamabrom [USAN:USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAMABROM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8U0KJM72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pamabrom: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Abstract
Pamabrom is a widely recognized over-the-counter diuretic agent, primarily utilized for the symptomatic relief of premenstrual syndrome (PMS), including bloating and water retention. Chemically, this compound is a salt composed of a 1:1 molar ratio of 8-bromotheophylline and 2-amino-2-methyl-1-propanol. The diuretic and pharmacological effects of this compound are primarily attributed to the 8-bromotheophylline moiety, a xanthine derivative. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the dual mechanisms of action of this compound. It also includes available pharmacokinetic data and detailed experimental protocols for the evaluation of its biological activity, catering to researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound is the common name for the compound formed by the salt linkage of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1][2] The active diuretic component is 8-bromotheophylline, a methylxanthine.[2]
IUPAC Name: 8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione;2-amino-2-methylpropan-1-ol[3]
Synonyms: 2-amino-2-methyl-1-propanol 8-bromotheophyllinate[4]
CAS Number: 606-04-2
The key physicochemical and structural properties of this compound and its constituent moieties are summarized in the table below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C11H18BrN5O3 | |
| Molecular Weight | 348.20 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 294 - 296 °C (decomposes) | |
| Solubility | Soluble in water (>30 g/100 mL at 25°C) and DMSO. | |
| 8-Bromotheophylline | ||
| Molecular Formula | C7H7BrN4O2 | |
| Molecular Weight | 259.06 g/mol | |
| 2-Amino-2-methyl-1-propanol | ||
| Molecular Formula | C4H11NO | |
| Molecular Weight | 89.14 g/mol |
Mechanism of Action
This compound exhibits a dual mechanism of action, functioning primarily as a diuretic and secondarily demonstrating antinociceptive properties.
Diuretic Effect
The primary pharmacological action of this compound is its diuretic effect, which is mediated by the 8-bromotheophylline component. As a xanthine derivative, 8-bromotheophylline is thought to increase urine output by inhibiting the reabsorption of sodium in the renal tubules. This leads to an increase in water and electrolyte excretion, thereby reducing bloating and edema associated with fluid retention. It is also hypothesized that the 2-amino-2-methyl-1-propanol moiety may contribute to the diuretic effect by suppressing the release of antidiuretic hormone (ADH) from the posterior pituitary gland, although this mechanism is not yet fully substantiated by experimental evidence.
Antinociceptive Effect: Opioid Receptor-Nitric Oxide-cGMP-K+ Channel Pathway
Recent studies have elucidated a novel peripheral antinociceptive mechanism of this compound, independent of its diuretic action. This analgesic effect is mediated through the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway. Local administration of this compound has been shown to produce a dose-dependent antinociceptive effect in inflammatory pain models. This action is initiated by the activation of peripheral opioid receptors, which in turn stimulates the production of nitric oxide. NO then activates guanylate cyclase, leading to an increase in cGMP levels. Elevated cGMP subsequently opens ATP-sensitive potassium (KATP) channels, resulting in hyperpolarization of nociceptive neurons and a reduction in pain signaling.
Pharmacokinetics
The pharmacokinetic profile of this compound is primarily reflective of its active component, 8-bromotheophylline. Following oral administration, 8-bromotheophylline is rapidly absorbed. A study conducted in healthy Mexican female subjects after a single oral dose of 25 mg of this compound (in combination with paracetamol and naproxen sodium) provided the following pharmacokinetic parameters for 8-bromotheophylline.
| Parameter | Value (Mean ± SD) | Unit |
| Cmax (Maximum Plasma Concentration) | 3685.60 ± 845.24 | ng/mL |
| Tmax (Time to Cmax) | 2.13 ± 1.03 | hours |
| AUC0-t (Area Under the Curve from 0 to last measurement) | 30300.31 ± 8581.12 | ng·h/mL |
| AUC0-∞ (Area Under the Curve from 0 to infinity) | 33075.64 ± 9801.37 | ng·h/mL |
| t1/2 (Elimination Half-life) | 6.33 ± 3.40 | hours |
Data from a study involving a combination product; these values may be influenced by the other active ingredients.
Detailed information on the distribution, metabolism, and excretion of both 8-bromotheophylline and 2-amino-2-methyl-1-propanol is limited in publicly available literature. The elimination of 8-bromotheophylline appears to be biphasic or multiphasic.
Experimental Protocols
Bioanalytical Method for this compound (as 8-Bromotheophylline) in Human Plasma
A validated reverse-phase high-performance liquid chromatography (HPLC) method with UV detection has been established for the quantification of 8-bromotheophylline in human plasma.
-
Chromatographic System:
-
Column: Zorbax® SB–C8 (150 x 4.6-mm, 5-μm particle size) with a Zorbax® SB–C8 guard column (12.5 x 4.6-mm, 5-μm particle size).
-
Mobile Phase: A mixture of aqueous ammonium acetate (10 mM, pH 5.0) and an acetonitrile:water mixture (95:5 v/v) in an 83:17 v/v ratio.
-
Flow Rate: 1 mL/minute.
-
Column Temperature: 15°C.
-
Injection Volume: 20 μL.
-
Detection: UV at 278 nm.
-
-
Sample Preparation:
-
Plasma samples are spiked with an internal standard (e.g., caffeine).
-
Protein precipitation is performed to extract the analyte and internal standard.
-
-
Validation: The method was validated for selectivity, carry-over, linearity, lower limit of quantification (LLOQ), accuracy, precision, dilution integrity, and stability. The LLOQ was reported to be 20 ng/mL.
Evaluation of Antinociceptive Activity: The Rat Paw Formalin Test
The antinociceptive properties of this compound have been investigated using the rat paw formalin test, a well-established model of inflammatory pain.
-
Animals: Male Wistar rats are typically used.
-
Procedure:
-
Animals are acclimatized to the experimental environment.
-
This compound (e.g., 200–800 µ g/paw ) or vehicle is administered via subcutaneous injection into the dorsal surface of the rat's right hind paw 20 minutes prior to the formalin injection.
-
A 1% formalin solution (50 µL) is injected subcutaneously into the same paw to induce a biphasic pain response.
-
Nociceptive behavior (flinching and licking of the injected paw) is observed and quantified during two distinct phases:
-
Phase 1 (Acute Phase): 0-10 minutes post-formalin injection, representing direct chemical stimulation of nociceptors.
-
Phase 2 (Tonic/Inflammatory Phase): 20-35 minutes post-formalin injection, reflecting inflammatory pain.
-
-
-
Pathway Investigation: To elucidate the mechanism of action, specific antagonists can be co-administered with this compound. For example:
-
Naloxone: An opioid receptor antagonist.
-
L-NAME: A nitric oxide synthase inhibitor.
-
ODQ: A soluble guanylate cyclase inhibitor.
-
Glibenclamide: An ATP-sensitive K+ channel blocker.
-
Safety and Toxicology
This compound is generally considered safe for over-the-counter use at recommended dosages. The most common side effect is a harmless gold-colored discoloration of the urine. As with any medication, hypersensitivity reactions are possible. Due to its frequent combination with analgesics like acetaminophen, it is crucial to consider the safety profile of all active ingredients in a given formulation.
Conclusion
This compound is a well-established diuretic agent with a clearly defined chemical structure and properties. Its primary mechanism of action through inhibition of renal sodium reabsorption is characteristic of xanthine diuretics. The discovery of its secondary antinociceptive properties, mediated by the opioid-NO-cGMP-K+ channel pathway, opens new avenues for research and potential therapeutic applications. The provided pharmacokinetic data and detailed experimental protocols offer a solid foundation for further investigation into the clinical pharmacology and therapeutic potential of this compound. This guide serves as a valuable technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
References
- 1. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 8-Bromotheophylline for Pamabrom Production
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 8-bromotheophylline, a key intermediate in the production of the diuretic pamabrom. The document details established experimental protocols, presents quantitative data for comparative analysis, and illustrates the synthetic pathway and relevant biological mechanisms through detailed diagrams.
Introduction
This compound, a mild diuretic, is the salt formed from 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1][2] The active diuretic component is 8-bromotheophylline, which belongs to the xanthine class of compounds.[3][4] It is commonly used in over-the-counter medications to alleviate symptoms of premenstrual syndrome (PMS), such as bloating and water retention.[5] The synthesis of high-purity 8-bromotheophylline is a critical step in the manufacturing of this compound. This guide explores the prevalent synthetic methodologies, focusing on the direct bromination of theophylline.
Synthesis of 8-Bromotheophylline
The primary and most widely documented method for the synthesis of 8-bromotheophylline is the direct electrophilic bromination of theophylline at the C8 position. This reaction is typically carried out using elemental bromine in a suitable solvent system. An alternative approach involves the use of N-bromosuccinimide (NBS) as the brominating agent, which can offer advantages in terms of handling and safety.
Experimental Protocols
Method 1: Bromination using Elemental Bromine
This protocol is a widely cited method for the synthesis of 8-bromotheophylline.
-
Reaction Scheme:
Theophylline + Br₂ → 8-Bromotheophylline + HBr
-
Procedure:
-
Dissolve one mole of theophylline in a mixture of 2.5 liters of acetic acid and one liter of water.
-
Heat the mixture to 50°C with stirring until the theophylline is completely dissolved, resulting in a homogeneous solution.
-
Slowly add 1.1 moles of bromine dropwise to the reaction mixture.
-
The product, 8-bromotheophylline, will precipitate out of the solution as it is formed.
-
After the addition of bromine is complete, cool the solution to room temperature.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the collected solid to obtain 8-bromotheophylline. A yield of 70-85% can be expected.
-
Method 2: Bromination using N-Bromosuccinimide (NBS)
This method provides an alternative to using elemental bromine and may be preferable in certain laboratory settings.
-
Reaction Scheme:
Theophylline + NBS → 8-Bromotheophylline + Succinimide
-
Procedure:
-
In a round-bottom flask, dissolve theophylline (1 equivalent) in a suitable solvent such as a mixture of dichloromethane and water.
-
Add N-bromosuccinimide (1.05 equivalents) portion-wise to the stirring solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with a 10% aqueous solution of sodium sulfite, a saturated aqueous solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 8-bromotheophylline by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data for 8-Bromotheophylline Synthesis
| Parameter | Method 1 (Elemental Bromine) | Method 2 (NBS) |
| Starting Material | Theophylline | Theophylline |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Molar Ratio (Theophylline:Brominating Agent) | 1 : 1.1 | 1 : 1.05 |
| Solvent | Acetic Acid / Water | Dichloromethane / Water |
| Reaction Temperature | 50°C | Room Temperature |
| Yield | 70-85% | Not explicitly stated, but generally high |
| Purification | Washing with water | Recrystallization from ethanol |
Synthesis of this compound
This compound is synthesized through a straightforward acid-base reaction between 8-bromotheophylline and 2-amino-2-methyl-1-propanol.
Experimental Protocol
-
Reaction Scheme:
8-Bromotheophylline + 2-amino-2-methyl-1-propanol → this compound
-
Procedure:
-
In a reaction vessel equipped with a reflux condenser, add 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a molar ratio of approximately 1:1 to 1:1.3.
-
Add water as a solvent, typically 3-5 times the weight of the 8-bromotheophylline.
-
Heat the mixture to around 50°C and stir for approximately 10 minutes.
-
Filter the hot solution to remove any insoluble materials.
-
The filtrate is then subjected to vacuum distillation to remove the water.
-
To the remaining solution, add ethanol and stir.
-
Cool the mixture to room temperature to induce crystallization of the crude this compound.
-
Filter the crystals and wash with ethanol.
-
Dry the purified this compound under reduced pressure. A reaction yield of over 86% can be achieved with a purity of not less than 99.0%.
-
Quantitative Data for this compound Synthesis
| Parameter | Value |
| Starting Materials | 8-Bromotheophylline, 2-amino-2-methyl-1-propanol |
| Molar Ratio (8-bromotheophylline : 2-amino-2-methyl-1-propanol) | 1 : 1 to 1 : 1.3 |
| Solvent | Water, Ethanol |
| Reaction Temperature | 50°C |
| Reaction Time | ~10 minutes |
| Overall Yield | > 86% |
| Purity | ≥ 99.0% |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic pathway of this compound from Theophylline.
Signaling Pathway of 8-Bromotheophylline's Diuretic Action
8-Bromotheophylline exerts its diuretic effect primarily through the antagonism of adenosine A1 receptors in the renal tubules. Activation of the A1 receptor by adenosine normally leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and promotes sodium and water reabsorption. By blocking this receptor, 8-bromotheophylline prevents this cascade, leading to increased sodium and water excretion.
Caption: Adenosine A1 receptor antagonism by 8-bromotheophylline.
Conclusion
The synthesis of 8-bromotheophylline via direct bromination of theophylline is a robust and well-established method, providing good yields of the necessary precursor for this compound production. The subsequent formation of this compound is a high-yielding salt formation reaction. Understanding the underlying synthetic protocols and the mechanism of action of 8-bromotheophylline is crucial for researchers and professionals in drug development and manufacturing. This guide provides a foundational technical overview to support these endeavors.
References
Pamabrom: A Technical Guide to its Discovery, Historical Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamabrom, a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, has a long history as an over-the-counter diuretic, primarily for the relief of premenstrual syndrome symptoms. This technical guide provides an in-depth exploration of the discovery, historical development, and mechanism of action of this compound. It details the initial synthesis and early clinical investigations, presents available quantitative data on its toxicity and dosage, and elucidates its signaling pathway as a diuretic. This document is intended to be a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and Historical Development
The development of this compound can be traced back to the mid-20th century, with a focus on creating a soluble and effective diuretic with low toxicity.
Initial Synthesis and Discovery (1955): The first documented synthesis of this compound, the salt of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, was reported by J. M. Holbert and I. W. Grote in 1955.[1][2] Their research focused on preparing over 30 water-soluble salts of 8-bromotheophylline to identify a compound with favorable physiological properties.[2] Among these, the 2-amino-2-methyl-1-propanol salt, which came to be known as this compound, was identified as having a low order of toxicity and being a useful diuretic for water retention associated with premenstrual tension.[2] The primary motivation for creating this salt was to produce a water-soluble form of the diuretic xanthine, 8-bromotheophylline, allowing for regulated dosage.[2]
Early Clinical Investigations (1953): Prior to its specific identification for premenstrual syndrome, the diuretic potential of this compound was already being explored in other clinical contexts. In 1953, J. E. Doherty and O. W. Beard published a study on the diuretic action of this compound (referred to as 2-amino-2-methyl-propanol-1-8-bromotheophylline) in patients with cardiac failure. This early investigation highlights the initial broader interest in this compound's diuretic effects.
Evolution as an Over-the-Counter (OTC) Medication: Following the initial findings of its efficacy and low toxicity for premenstrual water retention, this compound became a widely used ingredient in over-the-counter medications. It is frequently combined with analgesics like acetaminophen to address both bloating and pain associated with the menstrual cycle.
Experimental Protocols
Detailed experimental protocols from the seminal mid-century papers are not fully available in modern databases. The following methodologies are reconstructed based on available information.
Synthesis of this compound (based on Holbert and Grote, 1955)
The synthesis of this compound involves a two-step process: the synthesis of 8-bromotheophylline followed by its reaction with 2-amino-2-methyl-1-propanol.
Step 1: Synthesis of 8-Bromotheophylline
A common method for the synthesis of 8-bromotheophylline involves the bromination of theophylline.
-
Materials: Theophylline, Glacial Acetic Acid, Water, Bromine.
-
Procedure:
-
Dissolve theophylline in a mixture of glacial acetic acid and water.
-
Heat the solution to approximately 50-55°C with stirring until the theophylline is fully dissolved.
-
Slowly add bromine to the solution while maintaining the temperature.
-
Continue stirring for a designated period (e.g., 1-1.5 hours).
-
Cool the reaction mixture to room temperature to allow for the precipitation of 8-bromotheophylline.
-
Filter the precipitate, wash with water, and dry to obtain the final product.
-
Step 2: Formation of the this compound Salt
-
Materials: 8-bromotheophylline, 2-amino-2-methyl-1-propanol, Ethanol, Water.
-
Procedure:
-
In a reaction vessel, combine 8-bromotheophylline and 2-amino-2-methyl-1-propanol in a suitable solvent mixture (e.g., water and ethanol).
-
Heat the mixture to approximately 50°C and stir for a short period (e.g., 10 minutes).
-
Filter the warm solution to remove any insoluble materials.
-
The filtrate is then cooled to room temperature to induce crystallization of the this compound salt.
-
The resulting crystals are filtered, washed with a solvent like ethanol, and then dried.
-
Early Clinical Evaluation of Diuretic Effect (reconstructed from Doherty and Beard, 1953)
-
Study Population: Patients with cardiac failure.
-
Methodology:
-
A baseline measurement of urine output and body weight would have been established for each patient.
-
This compound would have been administered orally at a specified dosage and frequency.
-
Urine output and body weight would have been monitored and recorded at regular intervals post-administration.
-
The diuretic effect would be quantified by the increase in urine volume and the decrease in body weight compared to baseline or a control group.
-
Quantitative Data
Quantitative data from the early studies on this compound are scarce in readily accessible literature. The following tables summarize the available information.
| Toxicological Data | Value | Species | Route | Reference |
| LD50 (this compound) | 940 mg/kg | Rat | Oral | |
| LD50 (2-amino-2-methyl-1-propanol) | 2.15 ± 0.2 g/kg | Mouse | Oral | |
| LD50 (2-amino-2-methyl-1-propanol) | 2.90 ± 0.14 g/kg | Rat | Oral |
| Dosage Information | Recommendation | Indication | Reference |
| Typical OTC Dose | 50 mg | Premenstrual water retention |
Mechanism of Action
The diuretic effect of this compound is primarily attributed to its 8-bromotheophylline component, which is a xanthine derivative. The mechanism of action involves the antagonism of adenosine A1 receptors in the renal tubules.
Signaling Pathway:
Adenosine, acting on A1 receptors in the proximal tubule of the kidney, stimulates sodium reabsorption. By blocking these receptors, 8-bromotheophylline inhibits the reabsorption of sodium ions. This leads to an increase in the concentration of sodium in the tubular fluid, which in turn osmotically retains water, resulting in diuresis (increased urine production).
The 2-amino-2-methyl-1-propanol component is primarily included to form a soluble salt, though it has been hypothesized that it may have a mild diuretic effect by suppressing the release of antidiuretic hormone (vasopressin); however, this has not been definitively established.
Caption: Signaling pathway of this compound's diuretic action.
Experimental Workflow for Synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This compound was developed in the mid-20th century as a water-soluble and effective diuretic with a favorable safety profile. Its discovery was driven by the need for a well-tolerated treatment for premenstrual water retention. The active component, 8-bromotheophylline, exerts its diuretic effect through the antagonism of adenosine A1 receptors in the kidneys, leading to increased sodium and water excretion. While detailed quantitative data from its early development are not extensively documented in modern accessible formats, its long history of use in over-the-counter preparations underscores its established efficacy and safety for its intended indications. Further research into the historical archives may provide more detailed insights into its early pharmacological and toxicological profile.
References
Pamabrom: A Technical Guide on its Physicochemical Properties, Pharmacology, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of pamabrom, a diuretic compound, detailing its chemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support research, and drug development activities.
Core Physicochemical Data
This compound is a salt composed of two molecules: 8-bromotheophylline and 2-amino-2-methyl-1-propanol, in a 1:1 ratio.[1] The diuretic and other pharmacological effects are primarily attributed to the 8-bromotheophylline component, a xanthine derivative.
| Property | Value | Reference |
| CAS Number | 606-04-2 | [2] |
| Molecular Weight | 348.20 g/mol | [2][3][4] |
| Molecular Formula | C11H18BrN5O3 | |
| Active Diuretic Ingredient | 8-Bromotheophylline |
Pharmacological Profile
This compound exhibits a dual mechanism of action, functioning as both a diuretic and an antinociceptive agent.
Diuretic Mechanism of Action
The diuretic effect of this compound is primarily attributed to its 8-bromotheophylline component, which belongs to the xanthine class of compounds. The proposed mechanisms for its diuretic action include:
-
Inhibition of Sodium Reabsorption : 8-bromotheophylline is thought to inhibit the reabsorption of sodium in the renal tubules. This leads to an increased concentration of sodium in the filtrate, which in turn promotes the excretion of water via osmosis to maintain osmotic balance.
-
Increased Glomerular Filtration Rate : It is suggested that xanthines like 8-bromotheophylline can increase the glomerular filtration rate, leading to a greater volume of fluid being filtered from the blood into the renal tubules.
-
Increased Permeability of the Renal Tubule : Another proposed mechanism is an increase in the permeability of the renal tubule, which would contribute to increased urine output.
A secondary, though not yet confirmed, hypothesis suggests that the 2-amino-2-methyl-1-propanol component of this compound may also contribute to diuresis by suppressing the release of antidiuretic hormone (ADH) from the posterior pituitary gland.
Antinociceptive Mechanism of Action and Signaling Pathway
Recent studies have elucidated a distinct mechanism for this compound's pain-relieving (antinociceptive) effects. It has been shown to activate the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway, leading to a reduction in pain perception. This pathway is independent of its diuretic action.
The activation of this pathway by this compound leads to the following sequence of events:
-
Opioid Receptor Activation : this compound interacts with peripheral opioid receptors.
-
Nitric Oxide (NO) Synthesis : This activation stimulates the production of nitric oxide (NO).
-
Cyclic Guanosine Monophosphate (cGMP) Production : NO, in turn, activates soluble guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP).
-
Potassium (K+) Channel Opening : cGMP then leads to the opening of potassium (K+) channels.
-
Hyperpolarization and Reduced Nociception : The efflux of potassium ions causes hyperpolarization of the neuronal membrane, making it less excitable and thereby reducing the transmission of pain signals.
Below is a diagram illustrating this signaling pathway.
Experimental Protocols
This section provides an overview of a key experimental protocol used to investigate the antinociceptive effects of this compound.
Rat Paw Formalin Test for Antinociception
This in vivo assay is used to assess the peripheral antinociceptive effects of this compound.
Objective: To determine if this compound produces a local antinociceptive effect and to investigate the involvement of the opioid receptor-NO-cGMP-K+ channel pathway.
Animals: Male Wistar rats.
Materials:
-
This compound
-
Indomethacin (as a positive control)
-
1% formalin solution
-
Naloxone (opioid receptor antagonist)
-
L-NAME (nitric oxide synthase inhibitor)
-
ODQ (soluble guanylate cyclase inhibitor)
-
Various K+ channel blockers (e.g., glibenclamide, 4-aminopyridine)
-
Saline solution
-
Dimethyl sulfoxide (DMSO) for dissolving certain compounds
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the experimental conditions before the test.
-
Drug Administration:
-
Rats are divided into groups and receive a subcutaneous injection of either vehicle (saline or DMSO solution), this compound (200-800 µ g/paw ), or indomethacin (200-800 µ g/paw ) into the dorsal surface of the right hind paw.
-
To investigate the mechanism of action, separate groups of rats are pre-treated with the respective antagonists (naloxone, L-NAME, ODQ, or K+ channel blockers) at the same site before the administration of this compound.
-
-
Induction of Nociception: 15 minutes after drug administration, 50 µL of 1% formalin is injected subcutaneously into the dorsal surface of the right hind paw.
-
Observation and Data Collection: The amount of time the animal spends licking the injected paw is recorded. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes post-formalin): Represents acute nociceptive pain.
-
Phase 2 (15-60 minutes post-formalin): Represents inflammatory pain.
-
-
Data Analysis: The total licking time in each phase is quantified. The percentage of antinociception is calculated for each group compared to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the results.
Expected Outcome: Local administration of this compound is expected to produce a dose-dependent reduction in the licking time during the second phase of the formalin test, indicating an antinociceptive effect. Pre-treatment with naloxone, L-NAME, ODQ, or K+ channel blockers is expected to reverse the antinociceptive effect of this compound, confirming the involvement of the opioid receptor-NO-cGMP-K+ channel pathway.
References
- 1. Adenosine receptor blockade with 8-p-sulfophenyltheophylline aggravates coronary constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
Pamabrom: A Technical Guide to its Solubility Characteristics for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of pamabrom, a diuretic agent commonly used for the relief of symptoms associated with premenstrual syndrome. Tailored for researchers, scientists, and professionals in drug development, this document compiles available solubility data, details experimental protocols for its determination, and visualizes key related pathways and workflows.
Executive Summary
This compound, a salt of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, exhibits notable solubility in aqueous and organic solvents, a critical factor for its formulation and bioavailability. This guide synthesizes known quantitative and qualitative solubility data, outlines a comprehensive methodology for its experimental determination, and provides visual representations of its mechanism of action and a standard solubility testing workflow to support further research and development.
Solubility Profile of this compound
The solubility of a drug substance is a fundamental physicochemical property that influences its absorption, distribution, and overall efficacy. The following table summarizes the available solubility data for this compound in various solvents.
| Solvent | Quantitative Solubility | Qualitative Description | Temperature (°C) |
| Water | > 30 g / 100 mL | Freely Soluble | 25 |
| Acetonitrile | - | Freely Soluble | Not Specified |
| Methanol | - | Soluble | Not Specified |
| DMSO | 70 mg/mL | - | Not Specified |
| Ethanol | 35 mg/mL | - | Not Specified |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocol: Equilibrium Solubility Determination of this compound
The following protocol outlines a detailed methodology for determining the equilibrium solubility of this compound, a crucial step in preclinical drug development.
3.1 Materials and Equipment
-
This compound reference standard
-
Selected solvents (e.g., water, ethanol, methanol, acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid this compound.
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the appropriate mobile phase to a concentration within the calibrated range of the HPLC method.
-
-
Quantitative Analysis by HPLC:
-
Analyze the diluted samples using a validated HPLC method. A typical method might involve a C18 column and a mobile phase of methanol and water.[4]
-
The concentration of this compound in the diluted samples is determined by comparing the peak area to a standard curve prepared from solutions of known this compound concentrations.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing Key Pathways and Workflows
4.1 Signaling Pathway of this compound's Diuretic Action
This compound is a xanthine derivative that primarily functions as a diuretic by inhibiting the reabsorption of sodium in the kidneys. This leads to an increase in water excretion through osmosis.
References
Technical Guide: Physicochemical Characterization of Pamabrom Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamabrom is a diuretic agent, chemically a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1] It is widely utilized in over-the-counter medications for the management of symptoms associated with premenstrual syndrome (PMS), particularly bloating and water retention.[2] The active diuretic component of this compound is 8-bromotheophylline. Understanding the fundamental physicochemical properties of this compound powder, such as its melting point and physical appearance, is critical for its formulation, quality control, and effective application in pharmaceutical development. This guide provides an in-depth overview of these characteristics, standardized methodologies for their determination, and a summary of relevant quantitative data.
Physical and Chemical Properties
This compound presents as a white to off-white, crystalline or fine powder.[3][4][5] Its diuretic effect is primarily attributed to the xanthine derivative, 8-bromotheophylline, which is thought to inhibit sodium reabsorption in the kidneys, leading to increased water excretion.
Data Summary
The key quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₈BrN₅O₃ | |
| Molecular Weight | 348.20 g/mol | |
| Melting Point | 294 - 296 °C (with decomposition) | |
| Decomposition Temperature | Approximately 300 °C | |
| Appearance | White to off-white crystalline/fine powder | |
| Solubility in Water | >30 g/100 ml at 25 °C | |
| pH of Saturated Aqueous Solution | 8.0 - 8.5 |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of this compound powder can be accurately determined using the capillary method, a standard technique outlined in various pharmacopeias.
Objective: To determine the temperature range over which the this compound powder transitions from a solid to a liquid state.
Apparatus:
-
Melting point apparatus with a heating block and temperature control
-
Glass capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator. Gently grind the powder using a mortar and pestle to obtain a fine, uniform consistency.
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount of the powder. Invert the tube and gently tap it on a hard surface to pack the powder into the bottom of the tube. The packed column of the sample should be approximately 2.5 - 3.5 mm high.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For a preliminary, rapid determination, heat the sample quickly to establish an approximate melting point.
-
For an accurate determination, set the apparatus to heat rapidly to a temperature about 5 °C below the expected melting point.
-
Then, reduce the heating rate to approximately 1-2 °C per minute to allow for precise observation.
-
-
Data Recording: Record the temperature at which the first signs of melting are observed (the substance collapses against the side of the tube) and the temperature at which the sample becomes completely liquid (the clear point). The recorded melting point is typically reported as a range between these two temperatures. Given that this compound decomposes, browning or charring of the sample may be observed at the higher end of the temperature range.
Assessment of Physical Appearance
The physical appearance of a powder is a fundamental quality control parameter.
Objective: To visually inspect and describe the physical characteristics of this compound powder.
Apparatus:
-
Spatula
-
White viewing surface or watch glass
-
Microscope (optional, for detailed morphological analysis)
Procedure:
-
Macroscopic Examination: Place a small, representative sample of the this compound powder onto a clean, dry, white viewing surface using a spatula.
-
Visual Inspection: Under good lighting, observe and record the following characteristics:
-
Color: Note the color of the powder (e.g., white, off-white).
-
Texture: Describe the texture (e.g., crystalline, fine, granular).
-
Homogeneity: Observe if the powder is uniform in appearance or if there are any visible impurities or inconsistencies.
-
-
Microscopic Examination (Optional): For a more detailed analysis of particle morphology, a small amount of the powder can be dispersed on a microscope slide and observed under a microscope. This can provide information on particle shape and size distribution.
Signaling Pathway and Experimental Workflow
Recent studies suggest that in addition to its diuretic properties, this compound may exert peripheral antinociceptive (pain-relieving) effects. This action is proposed to be mediated through the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway.
Caption: Proposed signaling pathway for the antinociceptive effect of this compound.
The following diagram illustrates a general experimental workflow for characterizing a chemical powder like this compound.
Caption: General experimental workflow for physicochemical characterization.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. drugs.com [drugs.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What are the approved indications for this compound? [synapse.patsnap.com]
- 5. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Toxicological Profile of Pamabrom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available in vitro toxicological data for pamabrom, a diuretic compound commonly found in over-the-counter medications for menstrual symptom relief. This compound is a salt composed of two distinct molecules: 8-bromotheophylline, a xanthine derivative, and 2-amino-2-methyl-1-propanol (AMP), an amino alcohol. Due to a lack of direct in vitro toxicological studies on the this compound salt, this guide synthesizes the available data on its individual components to construct a toxicological profile. The primary focus is on genotoxicity and cytotoxicity, with detailed summaries of key assays and their underlying methodologies. Where specific data for the components is unavailable, information on related compounds, such as theophylline, is provided for context. This guide aims to be a valuable resource for professionals in drug development and research by consolidating the current state of knowledge and highlighting areas where further investigation is warranted.
Introduction
This compound is a widely used diuretic agent, primarily indicated for the relief of temporary water weight gain, bloating, and swelling associated with premenstrual and menstrual periods.[1] It is a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[2] 8-bromotheophylline, the active diuretic ingredient, is a xanthine derivative and an adenosine receptor A1 antagonist.[3] 2-amino-2-methyl-1-propanol acts as a buffer. A thorough understanding of the in vitro toxicological profile of this compound and its constituents is essential for a complete safety assessment. This document provides an in-depth review of the publicly available in vitro toxicological data, with a focus on genotoxicity and cytotoxicity.
Genotoxicity Profile
Genotoxicity assays are crucial for identifying substances that can cause genetic damage. The standard battery of in vitro tests includes the bacterial reverse mutation assay (Ames test) and the chromosomal aberration assay.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.
2.1.1. Summary of Findings
No direct Ames test data for this compound or 8-bromotheophylline is publicly available. However, studies on 2-amino-2-methyl-1-propanol (AMP) have been conducted.
| Compound | Test System | Metabolic Activation (S9) | Concentration Range | Result |
| 2-Amino-2-methyl-1-propanol (AMP) | S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) | With and Without | Up to 5000 µ g/plate | Negative [4] |
2.1.2. Experimental Protocol: Bacterial Reverse Mutation Assay (OECD 471)
The following is a generalized protocol for the Ames test based on the OECD 471 guideline.[5]
-
Bacterial Strains: At least five strains of bacteria are typically used, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA or WP2 uvrA (pKM101)). These strains are selected to detect various types of point mutations.
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Test Procedure:
-
Plate Incorporation Method: The test compound, bacterial culture, and (if applicable) S9 mix are combined in molten top agar and poured onto a minimal glucose agar plate.
-
Pre-incubation Method: The test compound, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Dose Levels: A range of at least five different concentrations of the test substance are used. For non-toxic substances, the maximum recommended concentration is 5 mg/plate or 5 µL/plate.
-
Controls: Negative (solvent) and positive controls (known mutagens for each strain with and without S9) are run concurrently.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies per plate is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies that is at least double the background (solvent control) count.
References
Preclinical Research on Pamabrom: A Technical Overview of Safety and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pamabrom, a xanthine derivative, is widely recognized for its diuretic properties and is a common component of over-the-counter medications for managing symptoms associated with premenstrual syndrome (PMS), such as bloating and water retention.[1][2] Its primary active moiety, 8-bromotheophylline, is responsible for its diuretic effect.[3][4] This technical guide provides a comprehensive overview of the available preclinical research investigating the safety and efficacy of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. It is important to note that while the general pharmacological and toxicological principles for such compounds are well-established, specific preclinical data for this compound in the public domain is limited. This document synthesizes the available information and outlines the standard experimental protocols relevant to the preclinical assessment of a diuretic agent like this compound.
Efficacy: Diuretic and Antinociceptive Effects
Diuretic Activity
The primary efficacy of this compound lies in its diuretic action, which is attributed to its active component, 8-bromotheophylline.[3] As a xanthine derivative, it is thought to increase urine output by inhibiting sodium reabsorption in the renal tubules. This leads to an increase in water and electrolyte excretion.
Table 1: Preclinical Efficacy Data for this compound (Diuretic Activity)
| Parameter | Animal Model | Dosage | Key Findings | Reference |
|---|---|---|---|---|
| Urine Volume | Data not available | Data not available | Data not available in public preclinical studies. |
| Electrolyte Excretion (Na+, K+, Cl-) | Data not available | Data not available | Data not available in public preclinical studies. | |
Antinociceptive Activity
Interestingly, a preclinical study in rats investigated the local antinociceptive (pain-relieving) effects of this compound.
Table 2: Preclinical Efficacy Data for this compound (Antinociceptive Activity)
| Parameter | Animal Model | Dosage (µ g/paw ) | Key Findings | Reference |
|---|
| Antinociception (formalin test) | Rat | 200 - 800 | Dose-dependent antinociception in the second phase of the test. | |
This study suggests a potential secondary mechanism of action for this compound, possibly contributing to its use in relieving menstrual discomfort that involves both bloating and pain.
Signaling Pathways and Experimental Workflows
Proposed Diuretic Mechanism of Action
The diuretic effect of xanthine derivatives like 8-bromotheophylline is primarily believed to occur in the kidneys. The proposed mechanism involves the inhibition of sodium reabsorption, leading to increased water excretion.
Caption: Proposed mechanism of diuretic action for this compound.
Antinociceptive Signaling Pathway
The antinociceptive effect of this compound observed in rats has been suggested to involve the activation of the opioid receptor-nitric oxide (NO)-cyclic guanosine monophosphate (cGMP)-K+ channel pathway.
References
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Estimation of Pamabrom in Pharmaceutical Tablets
Introduction
Pamabrom, chemically 2-amino-2-methyl-propanol 8-bromo theophylline, is a diuretic used to treat symptoms associated with premenstrual syndrome, such as bloating and water retention.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in tablets. The method is demonstrated to be simple, precise, accurate, and specific for the estimation of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Ortho-phosphoric acid (OPA)
-
Commercially available this compound tablets (e.g., Diurex Max, 50mg)[3]
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV detector is used. The chromatographic separation is achieved under the following conditions:
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1][3] |
| Mobile Phase | Methanol: Water (pH 4.0, adjusted with ortho-phosphoric acid) in a ratio of 75:25 v/v or Methanol: Water (0.05% OPA) in a ratio of 80:20 v/v |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 280 nm or 277 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
3. Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-60 µg/mL.
4. Preparation of Sample Solution
-
Weigh and finely powder twenty this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to the mark with the mobile phase to obtain a concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to a final concentration within the linearity range of the method.
Method Validation Summary
The developed RP-HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2 | 1.4 |
| Theoretical Plates | > 2000 | 6166 |
| % RSD of Peak Area | ≤ 2.0% | < 2.0% |
Table 2: Linearity and Range
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | 0.9997 |
| Regression Equation | y = mx + c |
Table 3: Accuracy (Recovery Studies)
| Concentration Level | % Recovery |
| 80% | 98 - 102% |
| 100% | 98 - 102% |
| 120% | 98 - 102% |
| Average Recovery | 101.35% |
Table 4: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day) | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration |
| LOD | 1.41 µg/mL |
| LOQ | 4.28 µg/mL |
Specificity and Forced Degradation The specificity of the method was confirmed by the absence of interference from common tablet excipients. Forced degradation studies were conducted under acidic, alkaline, oxidative, thermal, and photolytic conditions. This compound was found to degrade significantly under acidic, alkaline, and oxidative stress, while it showed less degradation under thermal and photolytic conditions. The method was able to separate the this compound peak from the degradation products, demonstrating its stability-indicating nature.
Experimental Workflow Diagram
Caption: Workflow for the RP-HPLC estimation of this compound in tablets.
Conclusion
The described RP-HPLC method is suitable for the routine quality control analysis of this compound in pharmaceutical tablets. The method is simple, rapid, accurate, precise, and stability-indicating. The clear separation of this compound from its degradation products and tablet excipients ensures the reliability of the results.
References
Validated Analytical Methods for Pamabrom Quantification: Application Notes and Protocols
This document provides detailed application notes and protocols for the quantitative determination of Pamabrom in various matrices. The methodologies outlined are based on validated analytical techniques, including High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, ensuring accuracy, precision, and reliability for research, quality control, and drug development purposes.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of this compound in bulk drug and pharmaceutical dosage forms. The methods presented here are stability-indicating, meaning they can distinguish the intact drug from its degradation products.
Summary of Validated RP-HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | Enable G 120 A° (250x4.6 mm, 5 µm)[1][2][3] | Primesil C18 (250x4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol: Water (75:25 v/v), pH 4.0 adjusted with orthophosphoric acid | Methanol: Water (80:20 v/v) with 0.05% OPA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 280 nm | 277 nm |
| Retention Time (Rt) | ~3.9 min | 4.48 min |
| Linearity Range | 10-60 µg/mL | 10-50 µg/mL |
| Correlation Coefficient (r²) | 0.9997 | 0.999 |
| Limit of Detection (LOD) | 1.41 µg/mL | 0.084 µg/mL |
| Limit of Quantification (LOQ) | 4.28 µg/mL | 0.255 µg/mL |
| Accuracy (% Recovery) | 101.35% | Within acceptance criteria |
| Precision (% RSD) | < 2.0% | Intraday: 0.20-1.21%, Interday: 0.16-0.28% |
Experimental Protocol for RP-HPLC (Method 1)
This protocol is for the estimation of this compound in tablets and is stability-indicating.
1. Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Tablets containing this compound
2. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with UV detector.
-
Column: Enable G 120 A° (250x4.6 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of methanol and water in the ratio of 75:25 (v/v). Adjust the pH to 4.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (10-60 µg/mL).
4. Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the linear range.
5. System Suitability:
-
Inject five replicate injections of a standard preparation.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
6. Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
7. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into the sample matrix at three different concentration levels. The percent recovery should be between 98-102%.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple replicates of the sample at the same concentration. The %RSD should be less than 2.0%.
-
Specificity: Analyze a blank (mobile phase), a placebo solution, the standard solution, and the sample solution to ensure no interference at the retention time of this compound. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed to demonstrate the stability-indicating nature of the method.
RP-HPLC Experimental Workflow
Caption: RP-HPLC workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of this compound in biological matrices such as human plasma and urine.
Summary of a Validated LC-MS/MS Method
| Parameter | Method for Human Plasma |
| Column | Kromasil C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Optimized simple mobile phase (e.g., Acetonitrile: 0.05% Formic Acid (10:90)) |
| Flow Rate | 0.4 mL/min |
| Ionization | Electrospray Ionization (ESI) |
| Run Time | 4 minutes |
| Linearity Range | 20–4000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| Internal Standard (IS) | Diclofenac |
| Accuracy (% Bias) | 87.4–96.1% |
| Precision (% RSD) | < 10.3% |
| Recovery | 91.0 to 105.7% |
Experimental Protocol for LC-MS/MS
This protocol is for the simultaneous quantification of this compound and Paracetamol in human plasma.
1. Materials and Reagents:
-
This compound and Paracetamol reference standards
-
Diclofenac (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
2. LC-MS/MS Conditions:
-
Instrument: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.
-
Column: Kromasil C18 (100 x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of acetonitrile and 0.05% formic acid in water (e.g., 10:90 v/v).
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
This compound transition: m/z 259.1 → fragment ion
-
Paracetamol transition: m/z 152.1 → fragment ion
-
Diclofenac (IS) transition: Monitor appropriate m/z transition.
-
3. Standard and QC Sample Preparation:
-
Prepare stock solutions of this compound, Paracetamol, and Diclofenac in a suitable solvent.
-
Spike blank human plasma with working standard solutions to prepare calibration curve standards (e.g., 20-4000 ng/mL for this compound) and quality control (QC) samples at low, medium, and high concentrations.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of plasma sample, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex mix and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
5. Analysis:
-
Inject the prepared samples and standards.
-
Acquire data in MRM mode.
-
Process the data using appropriate software to obtain peak areas for the analytes and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
LC-MS/MS Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification in plasma.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry provides a simpler and more cost-effective method for the quantification of this compound, often in combination with other drugs in pharmaceutical formulations.
Summary of a Validated UV-Vis Spectrophotometric Method
| Parameter | Method for Simultaneous Estimation |
| Method | Absorbance Correction Method |
| Detection Wavelengths | 295 nm (for Paracetamol), 230 nm (for this compound) , 217 nm (for Dicyclomine HCl) |
| Linearity Range | 0.5-3 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Accuracy (% Recovery) | 99.09-99.50% |
Experimental Protocol for UV-Vis Spectrophotometry
This protocol is for the simultaneous estimation of this compound, Paracetamol, and Dicyclomine Hydrochloride in tablets.
1. Materials and Reagents:
-
This compound, Paracetamol, and Dicyclomine Hydrochloride reference standards
-
Methanol (AR grade) or other suitable solvent
-
Tablet formulation containing the three drugs
2. Instrument and Settings:
-
Instrument: Double beam UV-Vis Spectrophotometer.
-
Wavelengths: 230 nm for this compound, 295 nm for Paracetamol, and 217 nm for Dicyclomine HCl.
-
Blank: Solvent used for dilutions.
3. Standard Solution Preparation:
-
Prepare standard stock solutions of each drug in the chosen solvent.
-
From the stock solutions, prepare working standards of appropriate concentrations.
4. Sample Solution Preparation:
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to a known amount of the drugs to a volumetric flask.
-
Dissolve in the solvent with the aid of sonication.
-
Dilute to volume and filter.
-
Make further dilutions to bring the concentration of each drug within its linear range.
5. Analysis (Absorbance Correction Method):
-
Record the absorbance of the sample solution at the three selected wavelengths (295 nm, 230 nm, and 217 nm).
-
The concentrations of the three drugs are determined by solving a set of simultaneous equations derived from Beer-Lambert's law, correcting for the absorbance of the other components at each wavelength.
6. Validation:
-
Linearity: Prepare a series of dilutions for each drug and measure their absorbance at the respective wavelengths to establish the linear range and correlation coefficient.
-
Accuracy: Perform recovery studies by the standard addition method. The recovery should be within 98-102%.
UV-Vis Spectrophotometry Experimental Workflow
Caption: UV-Vis Spectrophotometry workflow for simultaneous estimation.
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rjstonline.com [rjstonline.com]
Pamabrom: Application Notes for Use as a Reference Compound in Pharmacological Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pamabrom is a xanthine derivative recognized for its mild diuretic properties. It is a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol, with 8-bromotheophylline being the pharmacologically active diuretic agent.[1][2] Its mechanism of action, primarily centered on the inhibition of sodium reabsorption in the renal tubules through adenosine receptor antagonism, positions it as a useful reference compound in the screening and evaluation of novel diuretic agents, particularly those with a similar mechanistic profile.[1][3] This document provides detailed application notes, experimental protocols, and relevant pharmacological data to guide researchers in utilizing this compound as a reference standard in their studies.
Pharmacological Profile and Mechanism of Action
This compound, through its active moiety 8-bromotheophylline, exerts its diuretic effect by inhibiting the reabsorption of sodium in the kidneys.[4] This action is characteristic of xanthine derivatives and is primarily attributed to the antagonism of adenosine receptors, particularly the A1 subtype. By blocking these receptors in the renal tubules, 8-bromotheophylline promotes the excretion of sodium and, consequently, water, leading to diuresis.
Signaling Pathway of 8-Bromotheophylline in Renal Tubular Cells
The diuretic effect of 8-bromotheophylline is initiated by its antagonism of adenosine A1 receptors on the surface of renal tubular epithelial cells. This action inhibits the downstream signaling cascade that would normally promote sodium and water retention. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of 8-bromotheophylline in renal tubular cells.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for 8-bromotheophylline, the active component of this compound. This information is crucial for dose selection and for comparing the potency of novel compounds.
In Vitro Activity
| Parameter | Target | Species | Value | Reference |
| IC50 | Thiazide-sensitive NaCl cotransporter (NCC) | Rat | 12.3 µM |
Human Pharmacokinetic Parameters (Oral Administration)
| Parameter | Value | Unit | Reference |
| Cmax | 2.5 | mg/L | |
| Tmax | 0.78 | hours | |
| Elimination Half-life | 21.35 | hours |
Note: Comprehensive pharmacokinetic data in common preclinical species, such as rats, including volume of distribution and clearance, is not widely published.
Experimental Protocols
The following protocols are provided as a guide for researchers wishing to use this compound as a reference compound in diuretic screening studies.
In Vivo Diuretic Activity Assessment in Rats (Lipschitz Test)
This protocol is a standard method for evaluating the diuretic and natriuretic activity of test compounds.
1. Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to standard chow and water.
2. Acclimatization and Preparation:
-
Acclimatize animals to metabolic cages for at least 3 days prior to the experiment.
-
Deprive animals of food and water for 18 hours before the experiment.
3. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose).
-
Group 2 (Standard): this compound (dissolved in vehicle). A suggested starting dose range is 10-50 mg/kg, administered orally (p.o.).
-
Group 3 (Test): Novel diuretic compound(s) at various doses.
4. Procedure:
-
Administer the vehicle, this compound, or test compound by oral gavage.
-
Immediately after administration, place each rat in an individual metabolic cage.
-
Collect urine at predetermined time intervals (e.g., 1, 2, 4, 6, and 24 hours).
5. Data Collection and Analysis:
-
Measure the total urine volume for each animal at each time point.
-
Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
-
Calculate diuretic activity, natriuretic activity, and the Na+/K+ ratio.
-
Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between the test groups and the control/standard groups.
Caption: Workflow for in vivo diuretic screening in rats.
In Vitro Adenosine Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for adenosine receptors using a competitive radioligand binding assay.
1. Materials:
-
Cell membranes prepared from a source expressing the target adenosine receptor subtype (e.g., HEK293 cells transfected with the human A1 adenosine receptor).
-
A specific high-affinity radioligand (e.g., [3H]DPCPX for the A1 receptor).
-
Test compound (8-bromotheophylline or novel compound) at various concentrations.
-
A non-labeled antagonist to determine non-specific binding (e.g., theophylline).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
2. Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or the non-labeled antagonist.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
This compound, and its active component 8-bromotheophylline, serve as a valuable, albeit mild, reference diuretic for pharmacological research. Its well-defined mechanism of action as a xanthine derivative and adenosine receptor antagonist makes it a suitable comparator for novel compounds targeting similar pathways. The provided data and protocols offer a foundation for incorporating this compound into diuretic drug discovery and development programs. Further research to fully characterize its receptor binding profile and in vivo efficacy (e.g., determination of an ED50) would further enhance its utility as a reference compound.
References
- 1. 8-Bromotheophylline - Wikipedia [en.wikipedia.org]
- 2. [Pharmacologic modifications of renal tubular transport] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocol for Topical Administration of Pamabrom in Rats
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a detailed experimental protocol for investigating the diuretic effects of pamabrom following topical administration in a rat model. This compound, a xanthine derivative, is a known diuretic agent commonly used to treat fluid retention.[1][2][3][4] While its oral efficacy is established, this protocol explores the potential for transdermal delivery. The procedures detailed below cover animal selection and preparation, formulation of a topical this compound solution, application methodology, and subsequent monitoring of physiological parameters to assess diuretic activity. This protocol is intended to provide a foundational methodology for researchers investigating the topical application of diuretic agents.
Introduction
This compound is a diuretic that functions by inhibiting the reabsorption of sodium in the kidneys, leading to an increase in water and electrolyte excretion.[1] It is a member of the xanthine family, which also includes caffeine and theobromine, known for their diuretic properties. Typically administered orally, this compound is used to alleviate symptoms of bloating and water retention. This protocol explores the feasibility and efficacy of topical administration as an alternative delivery route in a rat model. Transdermal drug delivery offers several potential advantages, including bypassing first-pass metabolism and providing a controlled release of the active agent.
Materials and Methods
Animal Model
-
Species: Male Sprague-Dawley rats.
-
Age: 8-10 weeks.
-
Weight: 200-250 g.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment. They should be housed in individual metabolic cages to allow for accurate urine collection.
This compound Formulation
A topical solution of this compound will be prepared. The following formulation is a starting point and may require optimization based on preliminary studies.
-
Active Pharmaceutical Ingredient (API): this compound powder.
-
Vehicle: A solution of 40% ethanol in propylene glycol. This vehicle has been shown to enhance the deposition of drugs into the stratum corneum and deeper skin layers in rats.
-
Penetration Enhancer (Optional): 5% oleic acid can be included to improve skin permeation.
-
Preparation:
-
Dissolve the desired amount of this compound powder in the ethanol component of the vehicle with the aid of sonication.
-
Gradually add the propylene glycol while stirring to form a homogenous solution.
-
If using a penetration enhancer, add the oleic acid to the final solution and mix thoroughly.
-
Dosing
The oral LD50 of this compound in rats is 940 mg/kg. A study on the topical application of this compound for analgesia in rats used doses of 200-800 µ g/paw . Based on this, a conservative starting dose for diuretic studies is proposed.
-
Proposed Dose Groups:
-
Vehicle Control (0 mg/kg)
-
Low Dose this compound (e.g., 10 mg/kg)
-
High Dose this compound (e.g., 50 mg/kg)
-
-
Dose Calculation: The total volume of the topical solution to be applied will be calculated based on the concentration of this compound in the vehicle and the body weight of the rat.
Experimental Protocol
Animal Preparation
-
One day prior to the experiment, carefully shave the dorsal thoracic region of each rat. The shaved area should be approximately 10% of the total body surface area.
-
Take care to avoid any nicks or abrasions to the skin.
-
Return the animals to their individual metabolic cages.
Topical Application
-
On the day of the experiment, record the baseline body weight of each rat.
-
Administer a saline load (25 mL/kg, oral gavage) to each animal to ensure a consistent baseline urine flow.
-
Immediately after the saline load, apply the designated topical formulation (vehicle or this compound solution) evenly to the shaved area of the skin using a micropipette.
-
To prevent ingestion of the formulation, fit the rats with a protective collar.
Data Collection and Monitoring
-
Urine Collection: Collect urine from the metabolic cages at predetermined intervals (e.g., 0-4 hours, 4-8 hours, 8-12 hours, and 12-24 hours) post-application.
-
Urine Volume: Measure and record the total urine volume for each collection period.
-
Electrolyte Analysis: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
Clinical Observations: Monitor the animals for any signs of skin irritation (erythema, edema) at the application site and for any systemic adverse effects.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Urine Volume (mL) at Different Time Intervals
| Treatment Group | 0-4 hours | 4-8 hours | 8-12 hours | 12-24 hours | Total (24 hours) |
| Vehicle Control | |||||
| Low Dose this compound | |||||
| High Dose this compound |
Table 2: Cumulative Urine Electrolyte Excretion (mmol/24 hours)
| Treatment Group | Sodium (Na+) | Potassium (K+) | Chloride (Cl-) |
| Vehicle Control | |||
| Low Dose this compound | |||
| High Dose this compound |
Visualizations
Signaling Pathway of this compound's Diuretic Action
References
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Pamabrom in Human Plasma
Introduction
Pamabrom is a mild diuretic commonly found in over-the-counter medications for treating menstrual symptoms.[1][2] It is a 1:1 mixture of 8-bromotheophylline, the active diuretic component, and 2-amino-2-methyl-1-propanol.[1][2] Accurate quantification of this compound (measured as 8-bromotheophylline) in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and clinical monitoring. This application note details a highly selective and rapid Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction (LLE) for sample preparation and a short chromatographic run time, making it suitable for high-throughput analysis.[3]
Experimental Workflow
The overall experimental process from plasma sample preparation to data acquisition is outlined below.
Caption: Workflow for this compound quantification in human plasma.
Detailed Protocols
1. Materials and Reagents
-
This compound reference standard
-
Diclofenac (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Ammonium formate
-
Formic Acid
-
HPLC-grade water
-
Drug-free human plasma
2. Preparation of Stock and Working Solutions
-
This compound Stock Solution (5000 ng/mL): Accurately weigh and dissolve the this compound reference standard in methanol to obtain a final concentration of 5000 ng/mL.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of Diclofenac in methanol.
-
Working Solutions: Dilute the stock solutions with a methanol:water (50:50, v/v) mixture to prepare working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (500 ng/mL): Prepare a working solution of Diclofenac to achieve a final concentration of 500 ng/mL in the samples.
3. Preparation of Calibration Standards and Quality Control (QC) Samples
-
Spike 2% of the appropriate working solution into blank human plasma to prepare calibration curve standards.
-
The calibration curve concentrations for this compound are 20, 40, 80, 200, 400, 800, 2000, and 4000 ng/mL.
-
Prepare QC samples at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 20 ng/mL
-
Low QC (LQC): 60 ng/mL
-
Medium QC (MQC): 300 ng/mL
-
High QC (HQC): 3600 ng/mL
-
-
Store all prepared plasma samples at -20°C until analysis.
4. Plasma Sample Extraction Protocol
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 200 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 50 µL of the Diclofenac IS working solution (500 ng/mL) to all samples except for the blank plasma.
-
Vortex the samples briefly.
-
Perform a liquid-liquid extraction (LLE) by adding the appropriate extraction solvent.
-
Vortex mix the samples thoroughly.
-
Centrifuge the samples at approximately 4000 rpm for 15 minutes at 10°C.
-
Carefully transfer the supernatant to a clean vial for analysis.
-
Inject 2 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Method Parameters
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: Liquid Chromatography Conditions
| Parameter | Value |
|---|---|
| HPLC System | Shimadzu LC system or equivalent |
| Column | Kromasil C18 (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol (50:50) with 2 mM Ammonium Formate in Water (90:10, v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Autosampler Temp. | 4°C |
| Injection Volume | 2 µL |
| Total Run Time | 4 minutes |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
|---|---|
| Mass Spectrometer | Tandem Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Negative for this compound and IS |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| Dwell Time | 100 ms |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| This compound | 256.9 | 199.9 | 25 |
| Diclofenac (IS) | 294.0 | 250.0 | 10 |
Method Performance
This method was validated for specificity, linearity, precision, accuracy, recovery, and stability, with results meeting standard acceptance criteria.
Table 4: Linearity and Sensitivity
| Parameter | This compound |
|---|---|
| Linear Range | 20–4000 ng/mL |
| Correlation Coefficient (r) | > 0.995 |
| LLOQ | 20 ng/mL |
| Retention Time | 2.20 minutes |
Table 5: Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
|---|---|---|---|
| LLOQ | 20 | < 10.3% | 87.4–96.1% |
| LQC | 60 | < 10.3% | 87.4–96.1% |
| MQC | 300 | < 10.3% | 87.4–96.1% |
| HQC | 3600 | < 10.3% | 87.4–96.1% |
Acceptance criteria are typically within ±15% (±20% for LLOQ).
Table 6: Recovery and Matrix Effect
| Analyte | Mean Recovery (%) |
|---|---|
| This compound | 91.0% – 105.7% |
| Diclofenac (IS) | 92.7% |
The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma. The simple liquid-liquid extraction procedure ensures high recovery and minimal matrix effects, while the short chromatographic run time allows for high-throughput analysis. This validated method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.
References
Troubleshooting & Optimization
pamabrom degradation kinetics under acidic and alkaline stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of pamabrom under acidic and alkaline stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for inducing acidic and alkaline degradation of this compound?
A1: Forced degradation studies for this compound typically involve exposing the drug substance to acidic and alkaline solutions at elevated temperatures. Common conditions include treatment with 1M HCl at 70°C for 4 hours for acidic stress and 1M NaOH at 70°C for 2 hours for alkaline stress[1]. Another study involving a combination product used 2M HCl at 70°C for 2 hours and 2M NaOH at 70°C for 3.5 hours[2].
Q2: How much degradation of this compound can be expected under these stress conditions?
A2: Under the specified acidic conditions (1M HCl, 70°C, 4h), approximately 37.22% degradation of this compound has been observed[1]. In alkaline conditions (1M NaOH, 70°C, 2h), the degradation was found to be around 24.76%[1]. It is important to note that the extent of degradation can be influenced by the presence of other substances; for instance, in a combination study with paracetamol, this compound was found to be highly labile under both acidic and alkaline conditions[2].
Q3: What analytical techniques are suitable for monitoring this compound degradation?
A3: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for quantifying this compound and separating it from its degradation products. A typical method might use a C18 column with a mobile phase of methanol and water (e.g., 75:25 v/v) with pH adjustment, and UV detection at 280 nm.
Q4: What are the expected degradation products under acidic and alkaline stress?
A4: Under acidic stress, the degradation of this compound results in the formation of at least two significant degradation products. Alkaline hydrolysis typically yields at least one major degradation product. The exact chemical structures of these degradants would require further characterization using techniques like mass spectrometry (MS).
Troubleshooting Guides
Issue: Low or No Degradation Observed
-
Possible Cause 1: Insufficient Stress Conditions. The concentration of the acid/base, temperature, or duration of the experiment may not be sufficient to induce degradation.
-
Solution: Increase the concentration of the stressor (e.g., from 1M to 2M HCl/NaOH), elevate the temperature, or extend the exposure time. It's a balance, as excessive stress can lead to secondary degradation products.
-
-
Possible Cause 2: Inaccurate Sample Preparation. Errors in preparing the this compound solution or the stressor can lead to lower than expected degradation.
-
Solution: Double-check all calculations and measurements for sample and reagent preparation. Ensure the drug is fully dissolved before adding the stressor.
-
Issue: Excessive Degradation (>50%)
-
Possible Cause 1: Stress Conditions are too Harsh. High temperatures or prolonged exposure can lead to extensive degradation, which may not be representative of real-world stability and can complicate the analysis of primary degradation pathways.
-
Solution: Reduce the duration of the stress test, lower the temperature, or use a lower concentration of the acid or base. The goal is to achieve a target degradation of around 10-30% to ensure the formation of relevant degradation products without complete loss of the parent drug.
-
-
Possible Cause 2: Instability of this compound in the chosen solvent. The solvent used to dissolve this compound might be contributing to its degradation.
-
Solution: Ensure the chosen solvent (e.g., methanol) does not react with this compound or the stressor under the experimental conditions.
-
Issue: Poor Chromatographic Resolution Between this compound and Degradation Products
-
Possible Cause 1: Inadequate HPLC Method. The mobile phase composition, pH, or column type may not be optimal for separating the parent drug from its degradants.
-
Solution: Optimize the HPLC method. This can involve adjusting the mobile phase ratio (e.g., methanol:water), modifying the pH of the mobile phase, or trying a different stationary phase (column). A well-developed stability-indicating method should effectively resolve the drug from its degradation products.
-
-
Possible Cause 2: Co-elution of Impurities. Degradation products may have similar retention times, leading to overlapping peaks.
-
Solution: Modify the gradient elution profile or the mobile phase composition to improve separation. Using a photodiode array (PDA) detector can help assess peak purity.
-
Data Presentation
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Reagent | Temperature | Duration | % Degradation | Number of Degradation Products | Reference |
| Acidic | 1M HCl | 70°C | 4 hours | 37.22% | 2 | |
| Alkaline | 1M NaOH | 70°C | 2 hours | 24.76% | 1 | |
| Acidic | 2M HCl | 70°C | 2 hours | Highly Labile | Not Specified | |
| Alkaline | 2M NaOH | 70°C | 3.5 hours | Sufficient Degradation | Not Specified |
Experimental Protocols
Protocol 1: Acidic Degradation of this compound
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 5 ml of methanol.
-
Stress Application: Add 5 ml of 1 M hydrochloric acid (HCl) to the this compound solution.
-
Incubation: Heat the mixture under reflux at 70°C for 4 hours.
-
Neutralization: After the incubation period, cool the solution and neutralize it by adding 1 M sodium hydroxide (NaOH).
-
Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze using a validated stability-indicating RP-HPLC method.
Protocol 2: Alkaline Degradation of this compound
-
Sample Preparation: Accurately weigh 10 mg of this compound and dissolve it in 5 ml of methanol.
-
Stress Application: Add 5 ml of 1 M sodium hydroxide (NaOH) to the this compound solution.
-
Incubation: Heat the mixture under reflux at 70°C for 2 hours.
-
Neutralization: After incubation, cool the solution and neutralize it by adding 1 M hydrochloric acid (HCl).
-
Analysis: Dilute the final solution to an appropriate concentration with the mobile phase for analysis by RP-HPLC.
Visualizations
Caption: Experimental workflow for acidic and alkaline stress testing of this compound.
Caption: Troubleshooting logic for this compound degradation experiments.
References
strategies for improving pamabrom stability in aqueous solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on strategies for improving the stability of pamabrom in aqueous solutions. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation and analysis.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the preparation and handling of this compound aqueous solutions.
Q1: My this compound solution becomes cloudy or forms a precipitate after preparation. What could be the cause and how can I prevent it?
A1: this compound, while soluble in water, can precipitate under certain conditions. The most common causes are:
-
pH shifts: The solubility of this compound can be pH-dependent. Ensure the pH of your aqueous solution is controlled and maintained within a suitable range. Using a buffer system can help maintain a stable pH.[1]
-
Exceeding solubility limits: While this compound is water-soluble, preparing solutions at very high concentrations can lead to precipitation, especially if the temperature fluctuates.[2] It is recommended to determine the solubility of this compound in your specific aqueous system before preparing high-concentration stock solutions.
-
Solution: To address precipitation, you can try gentle heating and/or sonication to aid dissolution.[2] For future experiments, consider using co-solvents such as DMSO, PEG300, or Tween-80 for preparing stock solutions, which can then be diluted into your aqueous medium.[2] However, always ensure the final concentration of any co-solvent is compatible with your experimental system.
Q2: I've observed a rapid loss of this compound concentration in my aqueous solution. What are the likely degradation pathways?
A2: this compound is susceptible to degradation under several conditions, primarily:
-
Hydrolysis: this compound degrades in both acidic and alkaline aqueous environments.[3] This hydrolysis is a significant pathway for its degradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of this compound. It is advisable to use high-purity water and avoid sources of oxidative stress.
-
Solution: To minimize degradation, prepare solutions fresh whenever possible. If storage is necessary, protect the solution from extreme pH conditions and oxidizing agents. Storing solutions at reduced temperatures (-20°C or -80°C) can also slow down degradation.
Q3: My chromatogram shows unexpected peaks when analyzing my this compound solution. What could be their origin?
A3: The appearance of additional peaks in your chromatogram is likely due to the formation of degradation products.
-
Acidic and Alkaline Conditions: Degradation in acidic conditions can result in at least two distinct degradation products, while alkaline conditions may produce at least one major degradant.
-
Oxidative Stress: Oxidative degradation also leads to the formation of new chemical entities.
-
Thermal and Photolytic Stress: While this compound is relatively more stable under thermal and light stress compared to hydrolytic and oxidative stress, some degradation can still occur, leading to minor additional peaks.
-
Solution: To identify the source of the degradation, you can perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) and compare the resulting chromatograms with your sample. This will help in identifying the specific stress factor causing the degradation in your experiment.
Q4: How can I improve the stability of my this compound stock solutions for long-term experiments?
A4: For long-term storage, consider the following strategies:
-
Solvent Choice: Prepare stock solutions in a non-aqueous solvent like DMSO, in which this compound is more stable. These stock solutions can then be stored at low temperatures (e.g., -80°C).
-
pH Control: If an aqueous stock solution is necessary, use a buffered system at a pH where this compound exhibits maximum stability. Based on forced degradation studies, a slightly acidic to neutral pH may be preferable to strongly acidic or alkaline conditions.
-
Excipients: The use of certain excipients, such as cyclodextrins, can enhance the stability of drugs in solution by forming inclusion complexes.
-
Storage Conditions: Store solutions in tightly sealed containers, protected from light, and at low temperatures to minimize degradation from hydrolysis, oxidation, and photolysis.
Data on this compound Degradation
The stability of this compound is significantly influenced by pH, temperature, and the presence of oxidizing agents. The following table summarizes the degradation of this compound under various stress conditions based on forced degradation studies.
| Stress Condition | Parameters | % Degradation of this compound | Number of Degradation Products Observed | Reference |
| Acidic Hydrolysis | 1M HCl at 70°C for 4 hours | 37.22% | 2 | |
| Alkaline Hydrolysis | 1M NaOH at 70°C for 2 hours | 24.76% | 1 | |
| Oxidative Degradation | 3% H₂O₂ at 40°C for 30 minutes | 27.57% | 1 | |
| Thermal Degradation | 80°C for 5 days | 17.21% | 2 | |
| Photolytic Degradation | Sunlight for 12 days | 6.07% | 0 | |
| Neutral Hydrolysis | Water at 70°C for 2 hours | Sufficient degradation observed | 2 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ortho-phosphoric acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 250 x 4.6 mm, 5 µm)
2. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (e.g., Methanol:Water 75:25 v/v, pH 4.0 adjusted with ortho-phosphoric acid) to obtain a concentration of 100 µg/mL.
3. Stress Conditions:
-
Acidic Hydrolysis:
-
To 5 mL of the this compound stock solution, add 5 mL of 1M HCl.
-
Reflux the solution at 70°C for 4 hours.
-
Cool the solution and neutralize it with 1M NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 5 mL of the this compound stock solution, add 5 mL of 1M NaOH.
-
Reflux the solution at 70°C for 2 hours.
-
Cool the solution and neutralize it with 1M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the this compound stock solution, add 5 mL of 30% H₂O₂.
-
Keep the solution at 40°C for 30 minutes.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Keep the this compound stock solution in an oven at 80°C for 5 days.
-
Allow the solution to cool to room temperature.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to direct sunlight for 12 days.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
4. HPLC Analysis:
-
Mobile Phase: Methanol:Water (75:25 v/v), with the pH adjusted to 4.0 using ortho-phosphoric acid.
-
Flow Rate: 1 mL/min.
-
Column: C18 (e.g., Enable G 120 A0, 250×4.6 mm, 5 µ).
-
Detection Wavelength: 280 nm.
-
Injection Volume: 20 µL.
-
Analyze the stressed samples and a non-stressed control solution. Calculate the percentage degradation of this compound.
Visualizations
Experimental Workflow for this compound Stability Assessment
Factors Influencing this compound Degradation
References
Technical Support Center: Troubleshooting Peak Tailing in Pamabrom HPLC Analysis
Welcome to our dedicated support center for resolving peak tailing issues encountered during the analysis of pamabrom using high-performance liquid chromatography (HPLC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] In this compound analysis, this can lead to inaccurate quantification, reduced resolution between this compound and other compounds or impurities, and decreased sensitivity. An ideal chromatographic peak should be symmetrical and have a Gaussian shape.[3] A tailing factor greater than 1.2 is generally considered significant.[1][4]
Q2: What are the primary chemical properties of this compound that can contribute to peak tailing?
A2: this compound's active moiety is 8-bromotheophylline, which has basic functional groups (amine groups). These basic groups can interact with acidic residual silanol groups on the surface of silica-based stationary phases, which is a primary cause of peak tailing in reversed-phase HPLC. This secondary interaction delays the elution of a portion of the analyte molecules, resulting in a "tail."
Q3: Is peak tailing always a chemical issue related to the analyte?
A3: No, peak tailing can stem from both chemical and physical issues within the HPLC system. Chemical causes are often analyte-specific, like the interaction between basic compounds and the column's stationary phase. Physical problems, such as a void at the top of the column, excessive extra-column volume (e.g., long tubing), or poorly made fittings, can cause tailing for all peaks in the chromatogram.
Q4: How can I differentiate between a chemical and a physical cause for peak tailing?
A4: A simple diagnostic test is to inject a neutral compound. If the neutral compound's peak is symmetrical while your this compound peak tails, the issue is likely chemical (acid-base interaction). If both the neutral compound and this compound exhibit tailing, the problem is likely physical, related to the HPLC system itself.
Troubleshooting Guide
Below is a systematic guide to diagnosing and resolving peak tailing in your this compound HPLC analysis.
Step 1: Initial Assessment & System Check
Before modifying the method chemistry, it's crucial to rule out common system-level problems.
| Potential Issue | Troubleshooting Action | Expected Outcome |
| Extra-Column Volume | 1. Use shorter, narrower internal diameter tubing (e.g., 0.12-0.17 mm ID). 2. Ensure all fittings are properly connected and there are no gaps. | Sharper, more symmetrical peaks for all analytes. |
| Column Void or Contamination | 1. If permitted by the manufacturer, reverse and flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase). 2. Check for a blocked inlet frit. 3. If the problem persists, replace the column. | Improved peak shape. If not, this confirms the column may need replacement. |
| Guard Column Issues | 1. Remove the guard column and run a standard to see if the tailing improves. 2. If the guard column is the cause, replace it. | Elimination of peak tailing, indicating the guard column was contaminated or blocked. |
| Sample Overload | 1. Dilute the sample and reinject. 2. Reduce the injection volume. | Improved peak symmetry. The tailing factor should decrease as concentration/volume is reduced. |
| Sample Solvent Mismatch | 1. Dissolve the this compound standard/sample in the initial mobile phase. | Sharper and more symmetrical peaks, especially if the original sample solvent was much stronger than the mobile phase. |
Step 2: Method and Mobile Phase Optimization
If system issues are ruled out, the next step is to optimize the analytical method, focusing on the mobile phase.
| Parameter | Optimization Strategy | Rationale |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units below the pKa of this compound. A pH of around 2-4 is often effective. This can be achieved by adding 0.1% formic acid, orthophosphoric acid, or another suitable buffer. | At a low pH, the acidic silanol groups on the stationary phase are protonated (neutral), minimizing their ability to interact with the basic this compound molecule. |
| Buffer Concentration | Increase the buffer concentration in the mobile phase (e.g., from 10 mM to 25-50 mM for LC-UV applications). | A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH at the column surface. |
| Mobile Phase Additives | For older columns, consider adding a tail-suppressing agent like triethylamine (e.g., 0.1%) to the mobile phase. | The amine additive competes with this compound for interaction with the active silanol sites, thereby reducing tailing. |
| Organic Modifier | 1. Increase the percentage of the organic modifier (e.g., methanol or acetonitrile) by 5-10%. 2. Evaluate switching between methanol and acetonitrile. | A stronger mobile phase can lead to faster elution and may reduce the time available for secondary interactions. Different organic modifiers can offer different selectivity and peak shapes. |
Step 3: Column Selection
The choice of HPLC column is critical for analyzing basic compounds like this compound.
| Column Type | Recommendation | Benefit |
| Modern, End-Capped Columns | Use a high-purity, base-deactivated (end-capped) C18 or similar reversed-phase column. | End-capping chemically bonds a small silane to the residual silanol groups, effectively shielding them from interacting with basic analytes. |
| Alternative Stationary Phases | Consider columns with polar-embedded or charged surface hybrid (CSH) stationary phases. | These advanced column chemistries are designed to provide better peak shape for basic compounds, even at intermediate pH ranges. |
This compound HPLC Method Parameters
The following table summarizes parameters from published HPLC methods for this compound analysis, which have demonstrated good chromatographic performance.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Enable G 120 A C18 (250x4.6 mm, 5 µm) | Primesil C18 (250x4.6 mm, 5 µm) | BDS Hypersil C18 (dimensions not specified) | C18 (dimensions not specified) |
| Mobile Phase | Methanol: Water (75:25 v/v) | Methanol: Water (80:20 v/v) | Phosphate Buffer: Methanol (65:35 v/v) | Methanol: Acidified Water (27:73 v/v) |
| pH | 4.0 (adjusted with orthophosphoric acid) | Not specified (0.05% OPA added) | 4.0 | 1.8 (adjusted with sulfuric acid) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 280 nm | 277 nm | 270 nm | 300 nm |
| Retention Time | ~3.9 min | ~4.5 min | ~7.4 min | Not specified |
| Tailing Factor | 1.475 | 1.4 | "Minimum tailing" | "Acceptable peak tailing" |
Experimental Protocols
Protocol: Preparation of Standard Solution (Example)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration for analysis (e.g., within the linear range of 10-60 µg/mL).
Protocol: Sample Preparation from Tablets (Example)
-
Weigh and finely powder a sufficient number of tablets to obtain the equivalent of 10 mg of this compound.
-
Transfer the powder to a suitable flask and extract with multiple portions of the mobile phase (e.g., 1 x 20 mL followed by 2 x 10 mL), sonicating for a few minutes each time to ensure complete dissolution.
-
Filter the combined extracts through a 0.45 µm syringe filter to remove insoluble excipients.
-
Dilute the filtrate with the mobile phase to a final concentration within the method's calibration range.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound HPLC analysis.
Caption: A flowchart for diagnosing and resolving HPLC peak tailing.
References
Technical Support Center: Analytical Considerations for Pamabrom and Co-formulated Drugs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analytical determination of pamabrom in multi-drug formulations.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical challenge when analyzing this compound in a formulation with other drugs like acetaminophen and pyrilamine maleate?
A1: The primary challenge is ensuring the analytical method can separate this compound from the co-formulated active pharmaceutical ingredients (APIs) and any potential degradation products without interference. This requires a highly specific and stability-indicating method. High-Performance Liquid Chromatography (HPLC) is a commonly used technique to achieve this separation.
Q2: Can I use a simple UV spectrophotometric method for the simultaneous determination of this compound and its co-formulants?
A2: While UV spectrophotometry can be used, it is often challenging for multi-component formulations due to overlapping absorption spectra of the APIs. Derivative spectroscopy has been used for the analysis of this compound and ibuprofen in a synthetic mixture.[1] However, for formulations with more than two drugs or for stability studies where degradation products may be present, a more specific method like HPLC is generally required to avoid interference.[2][3][4][5]
Q3: What type of HPLC column is typically recommended for the analysis of this compound in combination with other drugs?
A3: Reversed-phase (RP) HPLC columns are most frequently used for the analysis of this compound and its common co-formulants. Specifically, C18 columns are often cited as providing successful separation for this compound in combination with acetaminophen and pyrilamine maleate. C8 columns have also been used effectively.
Q4: What are the key parameters to consider when developing an HPLC method for a multi-drug formulation containing this compound?
A4: The critical parameters to optimize for successful separation include:
-
Column Chemistry: C18 or C8 are good starting points.
-
Mobile Phase Composition: A mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as methanol or acetonitrile) is common. The ratio of these components is crucial for achieving resolution.
-
pH of the Mobile Phase: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. For this compound and its co-formulants, an acidic pH is often used.
-
Flow Rate: This affects the analysis time and the efficiency of the separation. A flow rate of 1.0 to 1.5 mL/min is typical.
-
Detection Wavelength: The wavelength should be chosen to provide a good response for all the compounds of interest. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths simultaneously. Wavelengths around 270-300 nm have been successfully used for formulations containing this compound.
Troubleshooting Guide
Issue 1: Poor resolution between this compound and a co-formulated drug peak.
-
Question: My HPLC chromatogram shows overlapping peaks for this compound and another API. How can I improve the separation?
-
Answer:
-
Adjust Mobile Phase Strength: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will generally increase the retention times of the compounds and may improve resolution.
-
Change Mobile Phase pH: If the co-formulated drug has a different pKa from this compound, adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the molecules and significantly change their retention behavior, leading to better separation.
-
Modify Mobile Phase Composition: If you are using methanol, consider switching to acetonitrile or using a mixture of both. The different solvent properties can alter the selectivity of the separation.
-
Consider a Different Column: If adjusting the mobile phase is not sufficient, try a column with a different stationary phase (e.g., a C8 instead of a C18, or a column with a different bonding chemistry).
-
Issue 2: Asymmetric or tailing peaks for this compound.
-
Question: The peak for this compound in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Check Mobile Phase pH: Peak tailing for basic compounds like this compound can occur if the pH of the mobile phase is not optimal. Ensure the pH is appropriate to maintain a consistent ionization state.
-
Column Overload: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Excipient Interference: Some formulation excipients can interact with the stationary phase and cause peak tailing. Ensure your sample preparation method effectively removes interfering excipients.
-
Issue 3: Shifting retention times.
-
Question: The retention time for this compound is not consistent between injections. What is the likely cause?
-
Answer:
-
Inadequate System Equilibration: Ensure the HPLC system is fully equilibrated with the mobile phase before starting your analytical run. This can take 30 minutes or more, especially when the mobile phase composition has been changed.
-
Fluctuations in Temperature: Changes in the column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase from run to run can lead to shifts in retention time. Ensure accurate and consistent measurement of all components. Also, ensure the mobile phase is well-mixed and degassed.
-
Pump Issues: Leaks or faulty check valves in the HPLC pump can cause fluctuations in the flow rate, leading to variable retention times.
-
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Determination of Acetaminophen, this compound, and Pyrilamine Maleate
This protocol is based on a validated stability-indicating method.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector or a Photodiode Array (PDA) detector.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and acidified water (pH adjusted to 1.8 with an acid like phosphoric acid) in a ratio of 27:73 (v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 300 nm.
-
Column Temperature: 40 °C.
-
Sample Preparation:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the APIs.
-
Dissolve the powder in the mobile phase, using sonication to aid dissolution.
-
Dilute to the final volume with the mobile phase to achieve concentrations within the linear range of the method (e.g., 100 µg/mL acetaminophen, 5 µg/mL this compound, and 3 µg/mL pyrilamine maleate).
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
Quantitative Data Summary
The following tables summarize the validation parameters from a representative HPLC method for the analysis of this compound in a multi-drug formulation.
Table 1: Linearity and Range
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Acetaminophen | 50 - 150 | > 0.999 |
| This compound | 2.5 - 7.5 | > 0.999 |
| Pyrilamine Maleate | 1.5 - 4.5 | > 0.999 |
Table 2: Accuracy (Recovery Studies)
| Analyte | Spiked Concentration (µg/mL) | Recovery (%) |
| This compound | 4.0 | 99.3 |
| This compound | 5.0 | 101.7 |
| This compound | 6.0 | 101.3 |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 0.09 | 0.30 |
Visualizations
References
determining the limit of detection and quantification for pamabrom
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals determining the limit of detection (LOD) and limit of quantification (LOQ) for pamabrom using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using RP-HPLC?
A1: Published RP-HPLC methods have reported varying LOD and LOQ values for this compound, which are dependent on the specific instrumentation and chromatographic conditions. For instance, one validated method found an LOD of 1.41 µg/mL and an LOQ of 4.28 µg/mL[1][2][3][4][5]. Another study reported a lower LOD of 0.084 µg/mL and an LOQ of 0.255 µg/mL. A third study, determining this compound in the presence of other compounds, identified an LOD of 0.09 µg/mL and an LOQ of 0.30 µg/mL. These values are typically determined based on the standard deviation of the response and the slope of the calibration curve.
Q2: How are the LOD and LOQ typically calculated for this compound analysis?
A2: The LOD and LOQ are commonly calculated based on the standard deviation of the response and the slope of the calibration curve, as recommended by the International Conference on Harmonisation (ICH) guidelines. The formulas used are:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ (sigma) is the standard deviation of the response. This can be determined from the y-intercept of the regression line of the calibration curve or from the analysis of a series of blank samples.
-
S is the slope of the calibration curve.
Q3: What are the key parameters for developing a successful RP-HPLC method for this compound?
A3: A successful method relies on optimizing several parameters. Key considerations include the choice of a suitable stationary phase (a C18 column is common), a mobile phase that provides good resolution and peak shape (often a mixture of methanol and water or a buffer), an appropriate flow rate (typically around 1.0 mL/min), and a detection wavelength where this compound has significant absorbance (e.g., 270 nm, 277 nm, or 280 nm). Method validation should always be performed to ensure accuracy, precision, linearity, and robustness.
Q4: How should I prepare samples of this compound for analysis?
A4: For bulk drug substance, a standard stock solution is typically prepared by accurately weighing the this compound standard and dissolving it in a suitable solvent, such as the mobile phase or a component of the mobile phase like methanol or acetonitrile. For pharmaceutical dosage forms like tablets, a number of tablets are weighed and finely powdered. A portion of the powder equivalent to a specific amount of this compound is then extracted with the mobile phase, filtered to remove excipients, and diluted to the desired concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very small peak for this compound | 1. Incorrect wavelength setting on the UV detector.2. This compound has degraded.3. Injection issue (e.g., air bubble in the syringe, clogged injector).4. Incorrect mobile phase composition. | 1. Verify the UV detector is set to an appropriate wavelength for this compound (e.g., 270 nm, 277 nm, or 280 nm).2. Prepare fresh standard and sample solutions. This compound is known to degrade in acidic, alkaline, and oxidative conditions.3. Purge the injector and ensure the sample loop is completely filled.4. Prepare fresh mobile phase, ensuring correct component ratios and pH. |
| Poor peak shape (e.g., tailing, fronting) | 1. Column degradation or contamination.2. Incompatible solvent between the sample and mobile phase.3. pH of the mobile phase is not optimal.4. Presence of interfering substances from the sample matrix. | 1. Flush the column with a strong solvent or replace the column if necessary.2. Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.3. Adjust the pH of the mobile phase; for this compound, a pH of around 4.0 has been used successfully.4. Improve the sample preparation procedure to remove interfering excipients. |
| Fluctuating retention times | 1. Inconsistent mobile phase composition.2. Fluctuations in column temperature.3. Pump malfunction or leaks in the HPLC system.4. Column equilibration is insufficient. | 1. Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available for precise mixing.2. Use a column oven to maintain a consistent temperature.3. Check for leaks in the system and ensure the pump is delivering a consistent flow rate.4. Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. |
| High background noise in the chromatogram | 1. Contaminated mobile phase or solvents.2. Detector lamp is failing.3. Air bubbles in the detector flow cell.4. Contaminated column or guard column. | 1. Use high-purity HPLC-grade solvents and filter the mobile phase before use.2. Check the detector lamp's energy output and replace it if it's low.3. Purge the detector to remove any air bubbles.4. Flush the column and guard column or replace them if necessary. |
Experimental Protocols
Protocol 1: Determination of LOD and LOQ for this compound by RP-HPLC
This protocol is based on a validated stability-indicating RP-HPLC method.
1. Chromatographic Conditions:
-
Column: Enable C18 G (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Water (75:25 v/v), with the pH of the water adjusted to 4.0 using orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
2. Preparation of Standard Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Curve Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-60 µg/mL.
3. Method Validation:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. Calculate the correlation coefficient (r²), which should be ≥ 0.999.
-
LOD and LOQ Calculation:
-
Determine the standard deviation of the y-intercepts of the regression line (σ).
-
Determine the slope of the calibration curve (S).
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S).
-
Protocol 2: Alternative RP-HPLC Method for this compound
This protocol provides an alternative set of conditions that have also been validated for this compound analysis.
1. Chromatographic Conditions:
-
Column: Primesil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: Water (containing 0.05% Orthophosphoric Acid) (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 277 nm
-
Injection Volume: 20 µL
2. Preparation of Standard Solutions:
-
Follow the procedure outlined in Protocol 1, adjusting the concentration range for the calibration curve as needed (e.g., 10-50 µg/mL).
3. Method Validation:
-
Perform linearity, LOD, and LOQ calculations as described in Protocol 1.
Data Presentation
Table 1: Summary of Published RP-HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Enable C18 (250x4.6 mm, 5µm) | Primesil C18 (250x4.6 mm, 5µm) | C18 Column |
| Mobile Phase | Methanol:Water (75:25), pH 4.0 | Methanol:Water (80:20) with 0.05% OPA | Methanol:Acidified Water (pH 1.8) (27:73) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection λ | 280 nm | 277 nm | 300 nm |
| Linearity Range | 10-60 µg/mL | 10-50 µg/mL | 2.5-7.5 µg/mL |
| LOD | 1.41 µg/mL | 0.084 µg/mL | 0.09 µg/mL |
| LOQ | 4.28 µg/mL | 0.255 µg/mL | 0.30 µg/mL |
| Retention Time | ~3.9 min | ~4.5 min | ~2.8 min |
Visualizations
Caption: Workflow for LOD and LOQ Determination.
Caption: Troubleshooting Logic for HPLC Analysis.
References
- 1. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing pamabrom degradation during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pamabrom. The information provided aims to help minimize this compound degradation during sample extraction and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a diuretic drug, chemically a 1:1 mixture of 8-bromotheophylline and 2-amino-2-methyl-1-propanol.[1] It is a white crystalline powder soluble in water and methanol.[2][3] A saturated aqueous solution of this compound has a pH between 8.0 and 8.5.
Q2: What are the main degradation pathways for this compound?
Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][4] It is relatively more stable under thermal and photolytic stress. Hydrolysis and oxidation are the primary degradation mechanisms for many pharmaceutical compounds and are likely the main pathways for this compound degradation.
Q3: What are the known degradation products of this compound?
While specific chemical structures of all degradation products have not been fully elucidated in the reviewed literature, forced degradation studies using RP-HPLC have identified the formation of multiple degradation peaks under various stress conditions. The number and retention times (Rt) of these degradation products vary depending on the stressor.
Q4: How can I minimize this compound degradation during sample storage and handling?
To minimize degradation, it is crucial to control the temperature, pH, and light exposure of the samples. Samples should be processed in a controlled environment, avoiding extreme temperatures. For light-sensitive compounds, working under amber or low-light conditions and using amber-colored vials for storage is recommended. Given that this compound degrades in acidic and alkaline conditions, maintaining a neutral pH during storage is advisable.
Troubleshooting Guide: this compound Degradation During Sample Extraction
This guide addresses common issues encountered during the extraction of this compound from various biological matrices and pharmaceutical formulations.
Issue 1: Low recovery of this compound from plasma samples.
Possible Cause: Inefficient extraction method or degradation of this compound during extraction.
Troubleshooting Steps:
-
Optimize Extraction Method:
-
Liquid-Liquid Extraction (LLE): LLE has been reported to be more efficient than protein precipitation for extracting this compound from plasma.
-
Solvent Selection: While specific optimal solvents for this compound are not extensively detailed, a common approach for similar compounds involves using water-immiscible organic solvents like ethyl acetate or a mixture of isopropanol and ethyl acetate. Experiment with different solvents and ratios to maximize recovery.
-
pH Adjustment: The pH of the aqueous plasma sample can significantly impact the extraction efficiency of ionizable drugs. Since a saturated this compound solution is slightly alkaline, adjusting the plasma sample pH to a slightly basic range may improve partitioning into the organic phase. However, as this compound is unstable in strong alkaline conditions, a moderately basic pH should be tested cautiously.
-
-
Minimize Degradation During Extraction:
-
Temperature Control: Perform the extraction process at controlled room temperature or on ice to minimize thermal degradation.
-
Light Protection: Conduct the extraction under low-light conditions or using amber-colored labware to prevent photodegradation.
-
Time Efficiency: Minimize the duration of the extraction process to reduce the time this compound is exposed to potentially degrading conditions.
-
Issue 2: Inconsistent results in this compound quantification from urine samples.
Possible Cause: Variability in extraction efficiency or degradation due to sample matrix effects.
Troubleshooting Steps:
-
Standardize Extraction Protocol:
-
Solid-Phase Extraction (SPE): SPE is a common and effective method for extracting drugs from urine.
-
Cartridge Selection: For a basic compound like this compound, a mixed-mode cation exchange SPE sorbent could be effective.
-
pH Adjustment: The pH of the urine sample can influence the retention of this compound on the SPE sorbent. Adjusting the urine pH to a range where this compound is appropriately charged for retention on the chosen sorbent is critical. For cation exchange, a slightly acidic pH would be appropriate.
-
Wash and Elution Solvents: Optimize the wash steps to remove interferences without eluting this compound. The elution solvent should be strong enough to desorb this compound from the sorbent. This often involves a change in pH or the use of a stronger organic solvent.
-
-
Address Matrix Effects:
-
Sample Pre-treatment: Consider a pre-treatment step, such as dilution or pH adjustment of the urine, to minimize matrix effects.
-
Internal Standard: Use a suitable internal standard that has similar chemical properties and extraction behavior to this compound to correct for variability in recovery.
-
Issue 3: Appearance of extra peaks in the chromatogram, suggesting degradation.
Possible Cause: Degradation of this compound during the extraction or analytical process.
Troubleshooting Steps:
-
Review Extraction Conditions:
-
Solvent Stability: Ensure that this compound is stable in the chosen extraction and reconstitution solvents. Conduct a small-scale experiment to incubate a known concentration of this compound in the solvent for the duration of the extraction and analysis to check for degradation.
-
pH of Solvents: Avoid highly acidic or alkaline conditions in all solutions that come into contact with the sample.
-
Evaporation Temperature: If an evaporation step is used to concentrate the extract, ensure the temperature is kept low to prevent thermal degradation.
-
-
Evaluate Analytical Conditions:
-
Mobile Phase pH: The pH of the mobile phase in liquid chromatography can affect the stability of the analyte on the column. Ensure the mobile phase pH is within a range where this compound is stable. A study has shown successful analysis using a mobile phase with a pH of 4.0.
-
Column Temperature: High column temperatures can accelerate on-column degradation. Operate the column at a moderate temperature.
-
Data Presentation
Table 1: Summary of this compound Forced Degradation Studies
| Stress Condition | Degradation (%) | Number of Degradation Peaks |
| Acid (1M HCl, 70°C, 4h) | 37.22 | 2 |
| Alkali (1M NaOH, 70°C, 2h) | 24.76 | 1 |
| Oxidative (3% H₂O₂, 40°C, 30 min) | 27.57 | 1 |
| Thermal (80°C, 5 days) | 17.21 | 2 |
| Photolytic (Sunlight, 12 days) | 6.07 | 0 |
Data summarized from a stability-indicating RP-HPLC method development study.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma (General Protocol)
This is a general protocol that should be optimized for your specific application.
-
Sample Preparation:
-
To 1 mL of plasma sample in a polypropylene tube, add a suitable internal standard.
-
Vortex briefly to mix.
-
Add 1 mL of a buffer solution to adjust the pH (e.g., a slightly basic buffer).
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of isopropanol/ethyl acetate).
-
Vortex vigorously for 2-5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase used for your analytical method.
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the analytical instrument (e.g., HPLC-UV or LC-MS).
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine (General Protocol)
This is a general protocol that should be optimized for your specific application.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any particulate matter.
-
To 1 mL of the supernatant, add a suitable internal standard.
-
Adjust the pH of the sample as required for the chosen SPE sorbent (e.g., to a slightly acidic pH for cation exchange).
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge by sequentially passing methanol and then water or a conditioning buffer through it.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a mild buffer) to remove endogenous interferences.
-
-
Elution:
-
Elute the this compound from the cartridge using a suitable elution solvent. This may be a stronger organic solvent or a solvent with an adjusted pH to disrupt the interaction between this compound and the sorbent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
-
Analysis:
-
Inject an aliquot of the reconstituted sample into the analytical instrument.
-
Mandatory Visualizations
This compound Degradation Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound degradation issues.
This compound Diuretic Mechanism of Action
Caption: Diuretic signaling pathway of this compound in the kidneys.
This compound Antinociceptive Signaling Pathway
Caption: Antinociceptive signaling pathway of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Effect of nitric oxide-cyclic GMP-K+ channel pathway blockers, naloxone and metformin, on the antinociception induced by the diuretic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. soeagra.com [soeagra.com]
Technical Support Center: Pamabrom Stability Studies
This technical support center provides guidance and answers frequently asked questions regarding the photolytic and thermal stability studies of pamabrom.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation patterns for this compound under photolytic and thermal stress?
A1: this compound is relatively stable under photolytic and thermal conditions compared to acidic, alkaline, and oxidative stress.[1][2][3] Studies have shown less degradation when exposed to sunlight and elevated temperatures.[1] Specifically, one study observed 6.07% degradation after exposure to sunlight for 12 days and 17.21% degradation when heated at 80°C for 5 days.
Q2: I am not observing any degradation in my photolytic stability study. What could be the issue?
A2: If you are not observing degradation, consider the following:
-
Exposure duration and intensity: Ensure the exposure to the light source is adequate. One successful study exposed the powdered drug to direct sunlight for 12 days. According to ICH Q1B guidelines, for confirmatory studies, an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is required.
-
Physical form of the sample: The stability study that showed degradation was performed on the powdered drug. Ensure your sample form allows for sufficient exposure.
-
Analytical method sensitivity: Verify that your analytical method is sensitive enough to detect small changes in this compound concentration. A validated, stability-indicating method is crucial.
Q3: My thermal degradation results show higher than expected degradation. What are potential causes?
A3: Higher than expected thermal degradation could be due to:
-
Presence of impurities or excipients: If you are testing a formulation, interactions with excipients could accelerate degradation. It is recommended to also test the active pharmaceutical ingredient (API) alone.
-
Inaccurate temperature control: Ensure your oven or heating apparatus maintains a stable and accurate temperature. The reported degradation of 17.21% was observed at a constant 80°C for 5 days.
-
Moisture content: The presence of moisture can sometimes facilitate thermal degradation. Consider the humidity within your heating chamber.
Q4: What type of analytical method is recommended for this compound stability studies?
A4: A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended. A successful method utilized an Enable C18G column (250×4.6 mm, 5 µ) with a mobile phase of methanol and water (75:25 v/v) adjusted to pH 4.0 with orthophosphoric acid, at a flow rate of 1 ml/min and detection at 280nm. This method should be able to separate this compound from its degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation peaks observed in chromatogram after photolytic stress. | This compound is relatively photostable. | Confirm that no additional peaks are present, as this is consistent with some reported findings. Ensure the main this compound peak area has decreased, indicating degradation. |
| Two unexpected peaks appear after thermal stress. | These may be thermal degradants. | A study identified two degradant peaks at retention times of approximately 3.1 min and 3.33 min, with the main this compound peak at 3.88 min, under thermal stress. Verify if your results align with these findings. |
| High variability in degradation percentages between replicate samples. | Inconsistent sample preparation or exposure conditions. | Ensure uniform exposure of all samples to the stress condition. For photolytic studies, ensure equal light intensity for all samples. For thermal studies, ensure consistent temperature distribution in the oven. |
| Retention time of this compound is shifting. | Issue with the HPLC method. | Check the mobile phase composition and pH. Ensure the column is properly equilibrated and the flow rate is stable. |
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Parameters | % Degradation | Degradation Products Observed |
| Thermal | 80°C for 5 days | 17.21% | Two |
| Photolytic | Sunlight for 12 days | 6.07% | None |
| Acidic | 1M HCl at 70°C for 4h | 37.22% | Two |
| Alkaline | 1M NaOH at 70°C for 2h | 24.76% | One |
| Oxidative | 3% H₂O₂ at 40°C for 30 min | 27.57% | One |
Experimental Protocols
Protocol 1: Thermal Stability Study
-
Accurately weigh the powdered this compound drug substance.
-
Expose the powder to a constant temperature of 80°C in a calibrated oven for 5 days.
-
After the exposure period, allow the sample to return to room temperature.
-
Prepare a sample solution of known concentration (e.g., 40 µg/ml) using the appropriate solvent mixture (e.g., methanol:water).
-
Analyze the sample using a validated stability-indicating RP-HPLC method.
-
Compare the chromatogram to that of an unstressed standard to determine the percentage of degradation and identify any degradation products.
Protocol 2: Photolytic Stability Study
-
Accurately weigh the powdered this compound drug substance.
-
Spread the powder thinly in a suitable container that is transparent to the light source.
-
Expose the sample to direct sunlight for 12 days.
-
Protect a control sample from light.
-
After the exposure period, prepare a sample solution of known concentration (e.g., 40 µg/ml) from both the exposed and control samples.
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Compare the results to determine the extent of photodegradation.
Visualizations
Caption: Workflow for conducting thermal and photolytic stability studies of this compound.
Caption: Troubleshooting flowchart for unexpected results in this compound stability studies.
References
potential drug interactions affecting pamabrom experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pamabrom. The following information addresses potential drug interactions that may affect experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could be influenced by other drugs?
This compound is a xanthine derivative and acts as a mild diuretic.[1] Its primary mechanism of action is the antagonism of adenosine A1 receptors in the proximal tubules of the kidneys.[1][2] This inhibition of adenosine A1 receptors reduces the reabsorption of sodium and water, leading to increased urine output (diuresis).[2][3] Any drug that interferes with this pathway or affects renal function through other mechanisms can potentially alter the experimental results of this compound studies.
Q2: How can the co-administration of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) affect my experimental results with this compound?
Concurrent use of NSAIDs, such as ibuprofen and naproxen, can diminish the diuretic effect of this compound. NSAIDs inhibit the synthesis of prostaglandins, which are crucial for maintaining renal blood flow and promoting sodium excretion. This can lead to sodium and water retention, counteracting the diuretic action of this compound and potentially causing a decrease in urine output and an underestimation of this compound's efficacy in your experiments. In some studies, NSAIDs have been shown to reduce the antihypertensive effects of diuretics by as much as 45%.
Q3: What is the potential impact of Angiotensin-Converting Enzyme (ACE) Inhibitors on this compound's diuretic effect in a research setting?
ACE inhibitors (e.g., lisinopril, captopril) and Angiotensin II Receptor Blockers (ARBs) are known to interact with diuretics like this compound. While they can have an additive hypotensive effect, which might be a desired therapeutic outcome, in an experimental setting this interaction can complicate the interpretation of results. The co-administration can lead to a more pronounced decrease in blood pressure and may also increase the risk of renal impairment, especially in subjects with pre-existing kidney conditions or volume depletion. This could manifest as alterations in glomerular filtration rate (GFR) and serum creatinine levels in your experimental subjects.
Q4: Can other diuretics interfere with the experimental results of this compound?
Yes, the concurrent use of other diuretics can amplify the effects of this compound, leading to excessive diuresis, dehydration, and electrolyte imbalances. This is a pharmacodynamic interaction where the combined effect on renal tubules is greater than that of this compound alone. In an experimental context, this can lead to an overestimation of this compound's diuretic potency. It is crucial to have a washout period for any prior diuretic medication before initiating experiments with this compound to ensure that the observed effects are solely attributable to the drug under investigation.
Q5: Are there any known interferences of this compound with common laboratory assays?
While specific data on this compound's interference with laboratory assays is limited, it is important to consider the potential for both in vivo and in vitro interactions.
-
In Vivo Effects: As a diuretic, this compound alters the concentration of various analytes in the blood and urine. For example, it can lead to changes in electrolyte levels, such as a decrease in serum potassium. These are real physiological changes and not assay interference, but they need to be accounted for in the experimental design and data interpretation.
-
In Vitro Effects: There is no direct evidence to suggest that this compound itself chemically interferes with common immunoassays or clinical chemistry tests. However, as a xanthine derivative, it is structurally related to compounds like caffeine and theophylline, which have been studied for assay interference. It is always a good practice to perform validation studies to rule out any unforeseen interference with your specific assay methodology.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected diuretic effect observed in our animal models treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Undisclosed co-administration of NSAIDs. | Review all medications and supplements administered to the animals. Ensure that no NSAIDs are present in the diet or bedding. If NSAIDs are necessary for other experimental reasons, their use should be standardized across all groups and their potential impact on the results acknowledged. |
| Dehydration in experimental subjects. | Ensure all animals are adequately hydrated before the experiment begins. Provide free access to water up to the point of drug administration. Dehydration can reduce the diuretic response. |
| Strain or species variability in response. | Different animal strains or species may have varying sensitivities to diuretics. Ensure that the animal model is appropriate and that baseline diuretic responses are well-characterized. |
| Incorrect dosage or administration. | Verify the concentration and stability of your this compound solution. Ensure accurate dosing based on the animal's body weight and that the administration route is consistent and appropriate for the formulation. |
Problem: We are observing unexpected alterations in serum electrolyte levels in our this compound-treated group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Interaction with other administered compounds. | Review all other substances the animals are receiving. As mentioned, ACE inhibitors or other diuretics can significantly impact electrolyte balance. |
| Underlying renal conditions in the animal model. | Ensure the animals used in the study have normal renal function. Pre-screening of animals for kidney health may be necessary. |
| Dietary factors. | The electrolyte content of the animal feed can influence the baseline and post-treatment electrolyte levels. Ensure a standardized diet across all experimental groups. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and interaction data. Note that specific quantitative data on the interaction of this compound with other drugs is limited in publicly available literature. The data presented for interactions are based on general principles of diuretic pharmacology and studies with related compounds.
Table 1: Pharmacokinetic Parameters of this compound (as 8-bromotheophylline)
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 0.78 hours | |
| Cmax (Peak Plasma Concentration) | 2.5 mg/L | |
| AUC (Area Under the Curve) (0-8h) | 27 mg·h/L | |
| Mean Residence Time | 12 hours |
Table 2: Potential Quantitative Effects of Interacting Drugs on this compound's Efficacy (Hypothetical Data for Illustrative Purposes)
| Interacting Drug Class | Potential Effect on Urine Output | Potential Effect on Urinary Sodium Excretion |
| NSAIDs (e.g., Ibuprofen) | Decrease of 15-25% | Decrease of 10-20% |
| ACE Inhibitors (e.g., Lisinopril) | Variable; may slightly increase or decrease | Variable; may slightly increase or decrease |
| Other Diuretics (e.g., Hydrochlorothiazide) | Increase of 30-50% or more | Increase of 25-45% or more |
Disclaimer: The quantitative data in Table 2 is illustrative and based on the known mechanisms of interaction. Actual experimental results may vary.
Experimental Protocols
1. Protocol for Assessing the Impact of an NSAID (Ibuprofen) on the Diuretic Activity of this compound in a Rat Model
This protocol is designed to quantify the potential inhibitory effect of ibuprofen on the diuretic and natriuretic effects of this compound.
-
Animal Model: Male Wistar rats (200-250g).
-
Housing: Animals should be housed in metabolic cages to allow for the collection of urine.
-
Groups (n=6-8 per group):
-
Group 1: Vehicle control (e.g., 0.9% saline).
-
Group 2: this compound (e.g., 50 mg/kg, oral gavage).
-
Group 3: Ibuprofen (e.g., 30 mg/kg, oral gavage).
-
Group 4: this compound (50 mg/kg) + Ibuprofen (30 mg/kg), administered simultaneously.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer a saline load (e.g., 25 ml/kg, oral) to all animals to ensure hydration.
-
Administer the respective treatments to each group.
-
Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Measure the total urine volume for each time point.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis:
-
Compare the cumulative urine output and electrolyte excretion between the groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage inhibition of the diuretic and natriuretic effect of this compound by ibuprofen.
-
2. Protocol for Quantification of this compound in Plasma using RP-HPLC
This method can be used to determine the pharmacokinetic profile of this compound and assess the impact of interacting drugs on its plasma concentrations.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and water (pH adjusted to 4.0 with phosphoric acid) in a 75:25 v/v ratio.
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation:
-
Collect blood samples at predetermined time points after this compound administration.
-
Centrifuge the blood to separate the plasma.
-
Perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
-
Quantification:
-
Create a standard curve using known concentrations of a this compound reference standard.
-
Determine the concentration of this compound in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Mechanism of action of this compound in the renal tubule.
Caption: Workflow for assessing this compound drug interactions.
Caption: Logical relationships of this compound drug interactions.
References
- 1. HPTLC and RP-HPLC methods for simultaneous determination of Paracetamol and this compound in presence of their potential impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of Stability-indicating RP-HPLC Method for Estimation of this compound in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pamabrom Versus Spironolactone: A Comparative Analysis of Diuretic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the diuretic mechanisms of pamabrom and spironolactone, intended to inform research and development in diuretic therapies. The following sections detail their distinct modes of action, present available quantitative data on their effects, outline experimental protocols for diuretic assessment, and visualize their respective signaling pathways.
Introduction
Diuretics are a cornerstone in the management of fluid retention across a spectrum of clinical conditions. While both this compound and spironolactone promote diuresis, they do so through fundamentally different pharmacological pathways. This compound, a xanthine derivative, exerts a direct effect on the renal tubules to increase water excretion. In contrast, spironolactone functions as a potassium-sparing diuretic by antagonizing the action of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS). Understanding these disparate mechanisms is crucial for targeted drug development and appropriate clinical application.
Mechanisms of Action
This compound: A Xanthine Derivative Diuretic
This compound is a mild diuretic whose active component is 8-bromotheophylline, a xanthine derivative, often combined with 2-amino-2-methyl-1-propanol.[1][2] Its primary diuretic effect stems from the inhibition of sodium reabsorption in the renal tubules.[3][4] By reducing the reabsorption of sodium ions, this compound increases the osmotic pressure within the tubules, leading to a corresponding increase in water excretion.[3] This mechanism is characteristic of the xanthine class of diuretics, which also includes caffeine and theophylline. Some evidence also suggests that xanthines may increase the glomerular filtration rate, further contributing to their diuretic effect.
Spironolactone: An Aldosterone Receptor Antagonist
Spironolactone is a synthetic steroid that acts as a competitive antagonist of the aldosterone receptor. Its diuretic action is localized to the distal convoluted tubule and the collecting duct of the nephron. Aldosterone, a mineralocorticoid hormone, normally promotes the reabsorption of sodium and water, and the excretion of potassium. By blocking the aldosterone receptor, spironolactone inhibits these effects, leading to an increased excretion of sodium and water, and a decrease in the excretion of potassium. This potassium-sparing property is a key differentiator from many other classes of diuretics.
Signaling Pathways
The signaling pathways for this compound and spironolactone are distinct, reflecting their different molecular targets.
This compound Signaling Pathway
The direct diuretic action of this compound on the renal tubules is not typically depicted as a complex signaling cascade. However, some research into the broader effects of xanthine derivatives suggests involvement of adenosine receptor blockade and phosphodiesterase inhibition, which can influence renal hemodynamics and tubular function. A simplified representation of its primary mechanism is presented below.
Spironolactone Signaling Pathway
Spironolactone's mechanism is centered on the antagonism of the mineralocorticoid receptor and the subsequent downstream effects on gene transcription.
Quantitative Data Comparison
| Parameter | This compound | Spironolactone | Source |
| Primary Indication in Studies | Premenstrual Syndrome (PMS)-related bloating | Resistant Hypertension, Heart Failure, Edema | , |
| Change in Urine Output | Increased urine production reported, but specific volumes from controlled trials are not detailed in the provided sources. | In a study of healthy dogs, spironolactone did not significantly alter daily water consumption or urine weight at doses of 1-8 mg/kg. However, in clinical settings for heart failure, its diuretic effect contributes to fluid management. | , |
| Change in Sodium Excretion | Promotes sodium excretion. | Increased urinary sodium excretion is a primary effect. In patients with resistant hypertension, higher baseline urinary sodium excretion predicted a greater blood pressure response to spironolactone. | , |
| Change in Potassium Excretion | Not typically associated with significant changes in potassium levels. | Decreases potassium excretion, leading to potassium retention. Serum potassium levels may increase. | |
| Onset of Action | Generally within 1 to 2 hours. | Gradual onset, with maximal effect taking several days to develop. |
Experimental Protocols for Diuretic Efficacy Assessment
The evaluation of diuretic efficacy typically involves a standardized protocol to measure changes in urine volume and electrolyte composition.
General Experimental Workflow
Key Methodological Steps:
-
Subject Recruitment: Subjects are selected based on the study's inclusion and exclusion criteria (e.g., patients with heart failure, hypertension, or healthy volunteers).
-
Baseline Data Collection: Prior to drug administration, baseline measurements are crucial. This typically includes a 24-hour urine collection to determine baseline urine volume and electrolyte (sodium, potassium) excretion. Blood samples are also taken to measure baseline serum electrolytes and renal function markers like creatinine.
-
Drug Administration: The investigational diuretic (this compound or spironolactone) or a placebo is administered at a specified dose and route.
-
Post-Dose Monitoring and Sample Collection:
-
Urine: Timed urine collections are performed (e.g., every 2-6 hours for the first 24 hours) to assess the time course of diuresis and natriuresis. The total volume and concentration of sodium and potassium are measured for each collection period.
-
Blood: Blood samples are drawn at specified intervals to monitor changes in serum electrolytes and renal function.
-
-
Data Analysis: The primary endpoints are typically the change in urine volume and the cumulative excretion of sodium and potassium from baseline. These are compared between the active drug and placebo groups. Statistical methods are employed to determine the significance of the observed effects.
Conclusion
This compound and spironolactone are both effective diuretics, but their distinct mechanisms of action dictate their clinical profiles and applications. This compound acts as a mild, direct-acting diuretic by inhibiting sodium reabsorption, making it suitable for over-the-counter use for conditions like premenstrual bloating. Spironolactone, a more potent, prescription-only medication, provides a sustained diuretic and antihypertensive effect through aldosterone antagonism, with the significant clinical advantage of potassium conservation. The choice between these agents in a therapeutic context depends on the underlying pathophysiology, the desired magnitude and duration of diuresis, and the patient's electrolyte status. For drug development professionals, the divergent pathways of these two compounds highlight the potential for designing novel diuretics with specific and targeted actions on renal transport mechanisms.
References
Comparative Efficacy of Pamabrom and Other Diuretics for Edema: A Review of Mechanisms and Clinical Evidence
Guide for Drug Development Professionals and Researchers
This guide provides a comparative analysis of pamabrom and other major classes of diuretics for the treatment of edema. The comparison focuses on the underlying mechanisms of action and the available clinical evidence. A significant disparity exists in the volume and quality of clinical trial data between the over-the-counter diuretic this compound and prescription diuretics such as loop, thiazide, and potassium-sparing agents. For clinically significant edema, evidence-based guidelines recommend loop diuretics, thiazides, or aldosterone antagonists; this compound is not mentioned in major cardiovascular or renal management guidelines due to a lack of controlled trials demonstrating its efficacy for these conditions[1].
Mechanisms of Action: A Comparative Overview
The primary difference in the efficacy of diuretics stems from their distinct mechanisms of action and their specific targets within the nephron, the functional unit of the kidney.
This compound: A Xanthine Derivative
This compound, a xanthine derivative related to caffeine and theophylline, functions as a mild diuretic[2][3][4]. Its primary mechanism involves the inhibition of sodium and water reabsorption in the renal tubules[2]. By increasing the concentration of sodium in the tubules, this compound promotes the osmotic excretion of water. Some evidence suggests that xanthine derivatives may also act as antagonists of adenosine A1 receptors in the proximal tubule, which contributes to the inhibition of fluid reabsorption. This compound is primarily indicated for temporary relief from bloating and water retention associated with premenstrual syndrome (PMS).
References
in vivo comparison of renal effects of pamabrom and hydrochlorothiazide
This guide provides a comparative overview of the renal effects of pamabrom and hydrochlorothiazide, tailored for researchers, scientists, and drug development professionals. The comparison is based on the established pharmacological mechanisms of each compound, supported by standard experimental protocols for evaluating diuretic efficacy in vivo.
Introduction
This compound is a xanthine derivative available as an over-the-counter diuretic, primarily used for relieving symptoms of premenstrual syndrome (PMS), such as bloating and water retention.[1][2][3] Hydrochlorothiazide, a thiazide diuretic, is a prescription medication widely used for the management of hypertension and edema.[4][5] While both substances promote diuresis, their mechanisms of action and resulting renal effects differ significantly.
Mechanisms of Action
This compound: As a xanthine derivative, this compound is thought to exert its diuretic effect by inhibiting the reabsorption of sodium in the renal tubules. This leads to an increased concentration of sodium in the filtrate, which in turn draws water into the tubules via osmosis, resulting in increased urine output. It is suggested that xanthines like bromotheophylline (the active moiety of this compound) may increase the permeability of the renal tubule, enhance the glomerular filtration rate, and inhibit sodium reabsorption in the proximal tubule.
Hydrochlorothiazide: This thiazide diuretic acts by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. By blocking the reabsorption of sodium and chloride ions at this site, hydrochlorothiazide increases their excretion, leading to a corresponding increase in water excretion. This natriuretic effect is also associated with a secondary loss of potassium.
Comparative Renal Effects: A Data-Driven Overview
| Parameter | This compound (Xanthine Diuretic) | Hydrochlorothiazide (Thiazide Diuretic) | Key Differences |
| Diuresis (Urine Volume) | Mild to moderate increase | Moderate to potent increase | Hydrochlorothiazide is expected to induce a more significant diuresis. |
| Natriuresis (Na+ Excretion) | Mild increase | Moderate to potent increase | Hydrochlorothiazide has a more pronounced effect on sodium excretion due to its specific transporter inhibition. |
| Kaliuresis (K+ Excretion) | Minimal to no significant change | Moderate increase (Hypokalemia risk) | Hydrochlorothiazide significantly increases potassium loss, a common side effect of thiazide diuretics. |
| Calciuresis (Ca2+ Excretion) | No significant effect or slight increase | Decreased (Promotes calcium reabsorption) | Hydrochlorothiazide is known to decrease urinary calcium excretion. |
| Magnesiuresis (Mg2+ Excretion) | No significant effect | Increased (Hypomagnesemia risk) | Thiazide diuretics can lead to increased magnesium excretion. |
| Uric Acid Excretion | No significant effect or slight increase | Decreased (Hyperuricemia risk) | Hydrochlorothiazide can increase serum uric acid levels. |
| Site of Action | Primarily proximal tubule (inferred) | Distal convoluted tubule | The distinct sites of action underlie the differences in their effects on electrolyte excretion. |
| Onset and Duration of Action | Rapid onset, shorter duration | Onset within 2 hours, peaks at 4 hours, lasts 6-12 hours | Hydrochlorothiazide generally has a longer duration of action. |
Experimental Protocols
A standard in vivo study to compare the diuretic effects of this compound and hydrochlorothiazide would typically involve the following protocol using a rat model.
Objective: To evaluate and compare the diuretic, natriuretic, and kaliuretic effects of orally administered this compound and hydrochlorothiazide in rats.
Animals: Male Wistar rats (150-200g).
Materials:
-
Metabolic cages for urine collection.
-
Oral gavage needles.
-
This compound and Hydrochlorothiazide (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose).
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose).
-
Standard diuretic (e.g., Furosemide) as a positive control.
-
Flame photometer or ion-selective electrodes for electrolyte analysis.
Procedure:
-
Acclimatization: House the rats in metabolic cages for 24-48 hours before the experiment to allow for adaptation.
-
Fasting: Fast the animals for 18 hours prior to the experiment, with free access to water.
-
Grouping: Divide the rats into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 50 mg/kg)
-
Group III: Hydrochlorothiazide (e.g., 10 mg/kg)
-
Group IV: Positive control (e.g., Furosemide 10 mg/kg)
-
-
Hydration: Administer a saline load (e.g., 25 ml/kg, orally) to all animals to ensure a uniform state of hydration and promote diuresis.
-
Drug Administration: Immediately after the saline load, administer the respective treatments (vehicle, this compound, hydrochlorothiazide, or furosemide) orally.
-
Urine Collection: Collect urine at specified time intervals (e.g., every hour for 5-6 hours or a cumulative 24-hour collection).
-
Measurements:
-
Measure the total volume of urine for each rat.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
-
Data Analysis: Calculate the following parameters for each group:
-
Urine output (ml/kg).
-
Urinary excretion of Na+, K+, and Cl- (mEq/kg).
-
Diuretic activity (ratio of urine volume of the test group to the control group).
-
Natriuretic activity.
-
Visualizing Workflows and Mechanisms
To better illustrate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What are the approved indications for this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 5. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pamabrom: A Guide for Laboratory Professionals
For immediate release: This document provides essential guidance on the proper disposal procedures for pamabrom, a common diuretic, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Executive Summary
This compound, while not classified as an acute hazardous waste under the Resource Conservation and Recovery Act (RCRA), requires careful management as a non-hazardous pharmaceutical waste. The primary disposal method for laboratory-generated this compound waste is incineration through a licensed hazardous waste disposal facility. Sewer disposal is strictly prohibited. This guide outlines the necessary steps for the safe handling, storage, and disposal of this compound waste, emphasizing the importance of consulting with your institution's Environmental Health and Safety (EHS) department for specific guidance based on local regulations.
Regulatory and Safety Overview
While this compound is not specifically listed as a P- or U-series hazardous waste by the Environmental Protection Agency (EPA), all pharmaceutical waste must be managed in accordance with federal, state, and local regulations.[1] The key principle is to prevent the release of active pharmaceutical ingredients into the environment. Improper disposal, such as flushing down the drain, can lead to contamination of water supplies.
Key Regulatory Considerations:
| Regulation/Guideline | Summary of Relevance to this compound Disposal |
| Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous and non-hazardous solid waste. While this compound is not typically a listed hazardous waste, it must be disposed of in a manner that prevents environmental contamination. |
| Environmental Protection Agency (EPA) Regulations | Prohibits the sewering of pharmaceutical waste. Recommends incineration for the destruction of non-hazardous pharmaceutical waste.[2] |
| State and Local Regulations | May have more stringent requirements for pharmaceutical waste disposal than federal regulations. Consultation with local authorities is essential. |
| Institutional Environmental Health and Safety (EHS) Protocols | Your institution's EHS department will have specific procedures for chemical waste management that must be followed. |
Experimental Protocol: this compound Disposal Procedure
This protocol provides a step-by-step guide for the disposal of this compound from a laboratory setting.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and nitrile gloves.
-
Designated, labeled, and sealed waste container for non-hazardous pharmaceutical waste.
-
Spill kit for chemical spills.
Procedure:
-
Waste Segregation:
-
Collect all solid this compound waste, including unused or expired tablets, contaminated personal protective equipment (PPE), and weighing papers, in a designated waste container.
-
Do not mix this compound waste with other waste streams, such as sharps, biological waste, or listed hazardous chemical waste.
-
-
Container Labeling:
-
Clearly label the waste container with "Non-Hazardous Pharmaceutical Waste," the name "this compound," and the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area within the laboratory, away from incompatible materials.
-
-
Disposal Request:
-
When the container is full or the accumulation time limit set by your institution is reached, submit a chemical waste pickup request to your institution's EHS department.
-
-
Spill Management:
-
In the event of a spill, consult the Safety Data Sheet (SDS) for this compound.
-
For a small spill of solid material, use appropriate tools to carefully sweep the material into a designated waste container.
-
Clean the spill area with a suitable solvent and dispose of all cleanup materials as this compound waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
This comprehensive guide ensures that laboratory professionals can manage this compound waste safely and in compliance with all relevant regulations, thereby protecting both human health and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pamabrom
Essential protocols for the safe handling, storage, and disposal of Pamabrom, ensuring the protection of laboratory personnel and the integrity of research.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring compliance with regulatory standards.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls to minimize exposure.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves.[1] | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing. | Provides a barrier against skin exposure. |
| Respiratory Protection | Suitable respirator. | Necessary when ventilation is inadequate or dust is generated. |
Engineering Controls:
| Control Measure | Specification | Rationale |
| Ventilation | Ensure adequate ventilation. Use in areas with appropriate exhaust ventilation. | Minimizes inhalation of dust and aerosols. |
| Safety Stations | Provide accessible safety shower and eye wash station. | For immediate decontamination in case of accidental exposure. |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Operational and Disposal Plans
Handling and Storage:
-
Handling: Avoid inhalation, and contact with skin and eyes. Prevent the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dark, and dry place in a tightly closed container. Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents. Short-term storage can be at room temperature, while long-term storage is recommended at -20°C.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention. |
| Skin Contact | Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Disposal Plan:
Dispose of this compound and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed waste management company for disposal. For unused or expired medication in a household setting, medication take-back programs are the preferred method of disposal. If a take-back program is not available, the medication can be mixed with an undesirable substance like cat litter or coffee grounds, sealed in a plastic bag, and placed in the trash.
Quantitative Data
| Data Point | Value | Species |
| Acute Oral Toxicity (LD50) | 940 mg/kg | Rat |
| Melting Point | >300°C or 295°C (dec.) | N/A |
| Molecular Weight | 348.20 g/mol | N/A |
Experimental Protocols
General Protocol for Weighing and Preparing a Solution of this compound:
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and decontaminated. Assemble all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, solvent, volumetric flask).
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing:
-
Place a piece of weigh paper on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating dust.
-
Record the exact weight.
-
-
Solubilization:
-
Carefully transfer the weighed this compound into a beaker.
-
Add a small amount of the appropriate solvent (e.g., DMSO is a known solvent) to the beaker to dissolve the solid.
-
Once dissolved, quantitatively transfer the solution to a volumetric flask of the desired final volume.
-
Rinse the beaker with the solvent multiple times and add the rinsate to the volumetric flask to ensure all the compound is transferred.
-
Bring the solution to the final volume with the solvent and mix thoroughly.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment.
-
Dispose of the weigh paper and any other contaminated disposable items in the appropriate chemical waste container.
-
Clean and decontaminate the work surface.
-
Doff PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
